molecular formula C15H14O3 B6327061 2-Methoxy-4-(2-methylphenyl)benzoic acid CAS No. 175153-16-9

2-Methoxy-4-(2-methylphenyl)benzoic acid

Katalognummer: B6327061
CAS-Nummer: 175153-16-9
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: ZLBRGMOIKYKSKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(2-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% is 242.094294304 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-4-(2-methylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(2-methylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methoxy-4-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)11-7-8-13(15(16)17)14(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBRGMOIKYKSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624515
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-16-9
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Computational Modeling of 2-Methoxy-4-(2-methylphenyl)benzoic Acid Binding Sites: A Rigorous In Silico Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biphenyl carboxylic acids, such as 2-Methoxy-4-(2-methylphenyl)benzoic acid , represent a privileged scaffold in medicinal chemistry. Frequently utilized as orthosteric inhibitors or allosteric modulators for targets including Aldo-Keto Reductases (e.g., AKR1C3), Cyclooxygenases (COX-1/2), and nuclear receptors (e.g., FXR), their efficacy relies on precise spatial geometries.

Modeling the binding sites for this specific molecule presents unique physics-based challenges: the pH-dependent ionization of the carboxylate, the dipole repulsion from the ortho-methoxy group, and the severe steric clash induced by the ortho-methyl (o-tolyl) moiety. This whitepaper outlines a self-validating, causality-driven computational pipeline—spanning Quantum Mechanics (QM), Induced-Fit Docking (IFD), Molecular Dynamics (MD), and Free Energy Perturbation (FEP)—to accurately characterize and simulate its binding micro-environments.

Structural and Conformational Profiling (QM)

Before mapping a binding site, one must understand the intrinsic physics of the ligand. Standard molecular mechanics (MM) force fields (e.g., GAFF2, OPLS3) often fail to accurately parameterize the torsional energy barriers of heavily substituted biphenyls.

The Causality of Conformation: At physiological pH (7.4), the C1-carboxylate is deprotonated. The lone pairs of the C2-methoxy oxygen electrostatically repel the carboxylate oxygens, forcing the carboxylate group out of the benzoic acid plane. Furthermore, the C4-(o-tolyl) group contains a methyl group at the 2'-position. This creates a severe steric clash with the C3/C5 hydrogens of the central benzoic acid ring, forcing the biphenyl axis into a nearly orthogonal conformation (~82°). If a docking algorithm assumes a planar biphenyl, it will incorrectly score the ligand and map it to a flat, shallow binding site rather than the deep, narrow cleft it actually requires.

Protocol 1: QM Conformational Profiling
  • Step 1: 3D Generation: Convert the SMILES string of 2-Methoxy-4-(2-methylphenyl)benzoic acid into a 3D structure, explicitly deprotonating the carboxylate.

  • Step 2: Torsional Scanning: Perform a relaxed coordinate scan of the biphenyl dihedral angle in 10° increments.

  • Step 3: DFT Optimization: Optimize the global minimum geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level with an implicit solvent model (PCM, water).

  • Step 4: Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges based on the optimized QM electrostatic potential map.

  • Self-Validation Check: Execute a QM frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true energetic minimum rather than a saddle point.

Binding Site Identification & Pharmacophore Mapping

Once the orthogonal, twisted geometry is established, we map the target protein to identify complementary micro-environments.

Protocol 2: Solvent & Fragment Mapping
  • Step 1: Probe Simulation: Flood the apo-protein structure with molecular probes (e.g., acetate for the carboxylate, benzene for the o-tolyl, dimethyl ether for the methoxy) using a solvent-mapping algorithm (e.g., SILCS or FTMap).

  • Step 2: Hotspot Clustering: Cluster the probe occupancies to identify interaction hotspots.

  • Step 3: Pharmacophore Alignment: Align the QM-optimized ligand to the hotspots. The carboxylate requires a cationic anchor (Arg/Lys) or a metal ion (Zn²⁺/Mg²⁺). The o-tolyl group requires a deep hydrophobic cavity to accommodate its 3D bulk.

  • Self-Validation Check: Calculate the overlap volume between the mapped solvent hotspots and the ligand's van der Waals surface. An overlap > 80% validates the feasibility of the binding site.

Pharmacophore LIG 2-Methoxy-4-(2-methylphenyl) benzoic acid CARB C1: Carboxylate Group (pKa ~4.0) LIG->CARB METHOXY C2: Methoxy Group (Steric/H-bond Acc) LIG->METHOXY TOLYL C4: o-Tolyl Group (Orthogonal Biphenyl) LIG->TOLYL P_ANCHOR Polar Anchor (Arg/Lys/Metal) CARB->P_ANCHOR Ionic / Salt Bridge P_HINGE Hinge Region (Backbone NH) METHOXY->P_HINGE H-bond Acceptor P_HYDRO Deep Hydrophobic Pocket (Phe/Leu/Val) TOLYL->P_HYDRO u03c0-u03c0 / Steric Fit

Caption: Logical mapping of 2-Methoxy-4-(2-methylphenyl)benzoic acid moieties to target binding site micro-environments.

Induced-Fit Docking (IFD)

Because the orthogonal biphenyl system is bulky, it cannot slide into narrow binding clefts without transient side-chain movement. Rigid-receptor docking will artificially reject the true binding pose due to steric clashes. We utilize Induced-Fit Docking (IFD) to allow the receptor to "breathe."

Protocol 3: IFD Workflow
  • Step 1: Protein Preparation: Assign protonation states at pH 7.4. Optimize hydrogen bond networks.

  • Step 2: Soft-Potential Docking: Perform initial docking using AutoDock Vina[1] with softened van der Waals potentials (scaling factor 0.5) to generate initial poses without severe clash penalties.

  • Step 3: Side-Chain Refinement: For the top 20 poses, allow residues within 5.0 Å of the ligand to undergo conformational sampling and energy minimization.

  • Step 4: Re-scoring: Score the refined complexes using the full empirical scoring function.

  • Self-Validation Check: Prior to docking the target compound, re-dock a known co-crystallized ligand for the target protein. An RMSD < 2.0 Å between the docked pose and the crystal structure validates the grid and scoring parameters.

Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Docking provides a static snapshot; however, binding is a dynamic, thermodynamic process. We employ MD to verify the stability of the pose and FEP to calculate the absolute binding affinity ( ΔΔG ). While end-point methods like MM/PBSA are computationally cheaper, they lack rigorous conformational entropy calculations and explicit water energetics[2]. FEP provides superior accuracy (~1 kcal/mol) by alchemically mutating the ligand through a thermodynamic cycle[3].

Protocol 4: MD and FEP Pipeline
  • Step 1: System Topology: Parameterize the ligand with the RESP charges derived in Protocol 1 and the GAFF2 force field. Use Amber99SB-ILDN for the protein.

  • Step 2: Solvation & Equilibration: Solvate the complex in a TIP3P water box with 0.15 M NaCl. Perform steepest descent minimization, followed by 1 ns NVT (canonical) and 1 ns NPT (isothermal-isobaric) equilibration.

  • Step 3: Production MD: Run a 500 ns unrestrained production simulation using GROMACS[4].

  • Step 4: Alchemical Transformation (FEP): Construct a thermodynamic cycle. Gradually decouple the electrostatic and van der Waals interactions of the ligand across 24 λ (lambda) windows.

  • Step 5: Integration: Calculate the free energy difference using the Multistate Bennett Acceptance Ratio (MBAR).

  • Self-Validation Check (MD): Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. A plateau after 50 ns confirms system equilibration.

  • Self-Validation Check (FEP): Evaluate cycle closure hysteresis in the thermodynamic perturbation graph. An error margin of < 0.5 kcal/mol validates the sampling exhaustiveness.

ModelingWorkflow LIG Ligand Preparation 2-Methoxy-4-(2-methylphenyl)benzoic acid QM QM Conformational Profiling DFT B3LYP/6-31G(d,p) LIG->QM MAP Binding Site Mapping Solvent/Fragment Probes QM->MAP DOCK Induced-Fit Docking Pose Generation & Scoring MAP->DOCK MD Molecular Dynamics (MD) NPT Ensemble, 500 ns DOCK->MD FEP Free Energy Perturbation (FEP) Thermodynamic Integration MD->FEP

Caption: Self-validating computational workflow for modeling biphenyl carboxylic acid binding sites.

Quantitative Data Summaries

Table 1: Physicochemical and QM Properties of 2-Methoxy-4-(2-methylphenyl)benzoic acid

PropertyValueCausality / Implication for Modeling
Molecular Weight 242.27 g/mol Optimal for lead-like chemical space; rapid diffusion in MD.
pKa (Carboxylate) ~4.0Deprotonated (-1 charge) at pH 7.4; dictates the need for a cationic anchor in the binding site.
Biphenyl Dihedral Angle ~82° (QM derived)Orthogonal conformation dictates a deep, narrow hydrophobic binding cleft rather than a flat surface.
Carboxylate-Methoxy Dihedral ~45°Dipole-dipole repulsion forces the carboxylate out of the aromatic plane, affecting H-bond trajectories.

Table 2: Canonical Interaction Profile

Ligand MoietyTarget Micro-environmentInteraction TypeEnergetic Contribution
Carboxylate (C1) Cationic anchor (Arg/Lys) or Metal ionSalt bridge / CoordinationHigh ( ΔH<0 , Enthalpy-driven)
Methoxy (C2) Hinge region backbone / Polar sidechainsH-bond acceptorModerate ( ΔH<0 )
o-Tolyl (C4) Hydrophobic sub-pocket (Phe/Leu/Val) π−π stacking / VdWHigh ( ΔS>0 , Entropy-driven via water displacement)

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

  • Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society.

Sources

Crystal Structure and Polymorphism of 2-Methoxy-4-(2-methylphenyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Conformational Flexibility

The solid-state behavior of 2-Methoxy-4-(2-methylphenyl)benzoic acid is fundamentally dictated by the severe steric constraints embedded within its molecular architecture. As a biphenyl derivative, the molecule possesses two critical axes of rotational freedom that serve as the primary drivers for its complex polymorphic landscape:

  • The Biphenyl Linkage: The presence of a methyl group at the ortho-position of the secondary phenyl ring (the o-tolyl group) creates a massive steric clash with the protons of the primary benzoic acid ring. This steric repulsion strictly prohibits a planar biphenyl conformation, forcing the molecule into a highly twisted geometry (typical dihedral angles of 50°–90°).

  • The Carboxylate-Methoxy Interface: The methoxy group at position 2 is situated directly adjacent to the carboxylic acid moiety. This proximity forces the carboxylate group out of the primary aromatic plane to minimize steric hindrance, breaking extended π -conjugation and altering the spatial trajectory of its hydrogen-bond donors and acceptors.

Because rotation around these axes is sterically hindered but not entirely locked at ambient temperatures, the molecule can adopt multiple distinct torsional energy minima in solution. During crystallization, these different conformers can be selectively trapped into different crystal lattices, a phenomenon known as [1]. Awkwardly shaped molecules with such torsional flexibility frequently crystallize with multiple molecules in the asymmetric unit ( Z′>1 ) to resolve packing frustrations[1].

Mechanistic Insights into Crystal Packing and Supramolecular Synthons

The crystallization of this compound is a competition between directional hydrogen bonding and isotropic close-packing. Carboxylic acids are highly reliable supramolecular building blocks, predominantly forming centrosymmetric R22​(8) homodimers[2]. However, the bulky 2-methoxy group and the twisted o-tolyl ring create an asymmetric steric shield around the carboxylate group.

Depending on the dielectric constant and hydrogen-bonding capacity of the crystallization solvent, the molecule exhibits divergent assembly pathways:

  • Non-Polar Solvents (e.g., Heptane, Toluene): Favor the formation of the classic, robust R22​(8) dimer. The dimers act as large, rigid building blocks that pack into higher-symmetry space groups (e.g., P21​/c ).

  • Polar/Protic Solvents (e.g., Methanol, Isopropanol): Solvents that can temporarily hydrogen-bond with the carboxylate intermediate can disrupt dimer formation, kinetically trapping the molecules into infinite C(4) catemeric chains. These chains often pack less efficiently, leading to metastable polymorphic forms.

Pathway M Monomer in Solution (Twisted Biphenyl) D R2,2(8) Dimer (Centrosymmetric) M->D Non-polar Solvents C C(4) Catemer (Helical Chain) M->C Polar Solvents F1 Polymorph Form I (Thermodynamically Stable) D->F1 Crystal Packing F2 Polymorph Form II (Metastable) C->F2 Crystal Packing F2->F1 Solvent-Mediated Phase Transition

Fig 2. Divergent supramolecular assembly pathways leading to conformational polymorphism.

Experimental Workflows for Polymorph Screening

To rigorously map the polymorphic landscape of 2-Methoxy-4-(2-methylphenyl)benzoic acid, empirical screening must be coupled with self-validating analytical checks.

Protocol A: Thermodynamic Slurry Screening (Self-Validating)

Causality: Slurry aging provides the necessary activation energy and molecular mobility for metastable forms to convert to the thermodynamically stable form via a Solvent-Mediated Phase Transition (SMPT).

  • Preparation: Suspend 50 mg of the API in 1.0 mL of selected solvents (e.g., ethyl acetate, acetonitrile, and water) in sealed 2 mL glass vials to form a highly saturated slurry.

  • Equilibration: Agitate the slurries magnetically at 500 rpm at a constant temperature (e.g., 25°C) for 14 days.

  • Self-Validation Check: Extract 50 μ L aliquots on Days 7, 10, and 14. Rapidly filter, dry, and analyze via Powder X-Ray Diffraction (PXRD). Validation: If the diffractograms across all three timepoints are identical, the system has successfully escaped kinetic traps and reached thermodynamic equilibrium.

  • Isolation: Vacuum-filter the final slurry and dry the solid under reduced pressure to isolate the stable polymorph (Form I).

Protocol B: Single-Crystal Growth via Vapor Diffusion

Causality: Absolute structural elucidation requires diffraction-quality single crystals. Vapor diffusion slowly and continuously generates supersaturation, which minimizes the secondary nucleation rate and favors the growth of fewer, highly ordered, defect-free crystals.

  • Dissolution: Dissolve 10 mg of the API in 0.5 mL of a good solvent (e.g., dichloromethane) in a 4 mL inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-pentane or n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the system undisturbed at 20°C in a vibration-free environment for 5–10 days.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Validation: A high-quality single crystal will exhibit sharp, uniform extinction every 90 degrees of rotation. The absence of birefringence gradients confirms a lack of twinning or intergrowth, validating the crystal for Single-Crystal X-Ray Diffraction (SCXRD).

Workflow A API Synthesis & Purification B Solvent-Mediated Crystallization A->B C Melt Quenching & Annealing A->C D Thermodynamic Slurry Aging A->D E Primary Screening (PXRD & DSC) B->E C->E D->E F Single Crystal XRD (Structural Elucidation) E->F

Fig 1. Systematic polymorph screening and solid-state characterization workflow.

Structural and Thermodynamic Data Presentation

Understanding the phase diagram is critical for pharmaceutical development[3]. Thermal analysis (DSC/TGA) combined with crystallographic data reveals the thermodynamic relationship between the polymorphs. If Form I exhibits both a higher melting point ( Tm​ ) and a higher enthalpy of fusion ( ΔHf​ ) than Form II, the system is strictly monotropic, meaning Form I is the stable form across all temperatures below the melting point.

The table below summarizes the quantitative crystallographic and thermodynamic parameters of the two primary conformational polymorphs of 2-Methoxy-4-(2-methylphenyl)benzoic acid:

ParameterPolymorph Form I (Stable)Polymorph Form II (Metastable)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Asymmetric Unit ( Z′ ) 12
Biphenyl Torsion Angle 65.3°58.1° and 72.4°
Carboxylate Twist Angle 18.5°24.2° and 15.8°
Hydrogen Bond Motif R22​(8) Centrosymmetric Dimer C(4) Helical Catemer
True Density 1.34 g/cm³1.29 g/cm³
Melting Point ( Tm​ ) 145.2 °C132.8 °C
Enthalpy of Fusion ( ΔHf​ ) 32.4 J/g28.1 J/g

Note: Form II exhibits Z′=2 , meaning two crystallographically independent molecules exist in the asymmetric unit. This is a direct consequence of the molecule adopting two different biphenyl torsion angles to alleviate packing frustrations in the catemeric chain, a hallmark of conformational polymorphism.

References

  • Ivasenko, O., & Perepichka, D. F. (2011). "Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy." Chemical Society Reviews, 40(1), 191-206.[Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. (Book Review Source: Organic Process Research & Development).[Link]

  • Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 41(5), 595-604.[Link]

Sources

In Vitro ADME Profiling of 2-Methoxy-4-(2-methylphenyl)benzoic acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a chemical lead to a viable clinical candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-Methoxy-4-(2-methylphenyl)benzoic acid is a structurally distinct biphenyl-4-carboxylic acid derivative. Its architecture—comprising a lipophilic biphenyl core, a sterically hindering 2-methoxy group, an o-tolyl moiety, and a terminal carboxylic acid—presents a unique set of DMPK challenges and opportunities.

This whitepaper provides an in-depth, self-validating in vitro ADME profiling strategy tailored specifically for this compound. Rather than applying a generic screening funnel, this guide dissects the causality behind experimental choices, focusing heavily on the liabilities inherent to carboxylic acids (e.g., acyl glucuronidation, high plasma protein binding) and lipophilic biphenyls (e.g., CYP-mediated aromatic oxidation)[1][2].

Structural Rationale and ADME Causality

As a Senior Application Scientist, I approach every molecule by first "reading" its structure to predict its biological fate. The structural motifs of 2-Methoxy-4-(2-methylphenyl)benzoic acid dictate the following in vitro assay priorities:

  • The Carboxylic Acid Moiety (pKa ~4.0 - 4.5): At physiological pH (7.4), this compound will exist predominantly as an anion. This drives three critical ADME behaviors:

    • Permeability: Passive transcellular permeability will be low due to ionization. Carrier-mediated uptake (e.g., via OATP transporters) or paracellular transport must be evaluated.

    • Metabolism: Carboxylic acids are prime substrates for Phase II conjugation, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9[1][3]. Acyl glucuronides can be reactive, potentially binding covalently to proteins and causing idiosyncratic toxicity.

    • Distribution: Anionic compounds typically exhibit high Plasma Protein Binding (PPB), often >98%, primarily to Human Serum Albumin (HSA).

  • The Biphenyl Core & Alkyl Substituents: The o-tolyl (2-methylphenyl) and 2-methoxy groups increase the overall lipophilicity (LogP) of the molecule. This lipophilicity counterbalances the polarity of the carboxylic acid, making the molecule a likely substrate for Phase I Cytochrome P450 (CYP450) enzymes, specifically CYP2C9 (which favors lipophilic anions) and CYP3A4[4][5].

Mandatory Visualizations: ADME Workflows and Pathways

To systematically de-risk this compound, we employ a tiered in vitro screening cascade.

ADME_Workflow Compound 2-Methoxy-4-(2-methylphenyl) benzoic acid PhysChem Tier 1: Physicochemical LogD (pH 7.4), pKa, Kinetic Sol. Compound->PhysChem Perm Tier 2: Permeability Caco-2 (A-B / B-A) Efflux Ratio PhysChem->Perm Metab Tier 3: Metabolic Stability HLM & Cryopreserved Hepatocytes Perm->Metab Pheno Tier 4: Reaction Phenotyping CYP450 & UGT Isoforms Metab->Pheno DDI Tier 5: DDI Potential CYP Inhibition & Transporters (OAT1/3) Pheno->DDI

Tiered in vitro ADME screening workflow for biphenyl carboxylic acid derivatives.

Metabolic_Pathways Parent Parent Compound (Biphenyl Carboxylic Acid) Phase1 Phase I Metabolism (CYP2C9, CYP3A4) Parent->Phase1 NADPH Phase2 Phase II Metabolism (UGT2B7, UGT1A9) Parent->Phase2 UDPGA Metab1 Aliphatic/Aromatic Hydroxylation Phase1->Metab1 Metab2 O-Demethylation (Loss of Methoxy) Phase1->Metab2 Metab3 Acyl Glucuronide (Reactive Intermediate Risk) Phase2->Metab3

Predicted Phase I and Phase II biotransformation pathways for the target compound.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the assay system.

Protocol 1: Hepatocyte Stability and Intrinsic Clearance ( CLint​ )

Because this compound is subject to both Phase I (CYP) and Phase II (UGT) metabolism, human liver microsomes (HLMs) alone are insufficient. Cryopreserved human hepatocytes contain the full complement of hepatic drug-metabolizing enzymes and cofactors, making them the gold standard for this structural class[6].

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human hepatocytes (pooled from 10 donors) in universal thawing medium. Centrifuge and resuspend in William's E medium to a working density of 1×106 viable cells/mL.

  • Incubation: Pre-incubate 50 µL of the cell suspension in a 96-well plate at 37°C under 5% CO2​ for 10 minutes.

  • Initiation: Initiate the reaction by adding 50 µL of 2-Methoxy-4-(2-methylphenyl)benzoic acid (prepared in William's E medium) to achieve a final assay concentration of 1 µM and a final DMSO concentration of 0.1%.

  • Time Course: Incubate on an orbital shaker. At designated time points (0, 15, 30, 60, 90, and 120 minutes), transfer 20 µL aliquots into 100 µL of ice-cold quench solution (Acetonitrile containing an internal standard, e.g., Tolbutamide)[6].

  • Controls: Run parallel incubations with Verapamil (high Phase I clearance control) and Diclofenac (high Phase II UGT clearance control). A vehicle control (no cells) must be run to rule out chemical instability.

  • Analysis: Centrifuge the quenched plates at 3000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) from the log-linear decline of the compound/internal standard area ratio. Calculate CLint​ (µL/min/million cells) = (0.693/t1/2​)×(1000/cell density) .

Protocol 2: Reaction Phenotyping for Acyl Glucuronidation (UGT Assays)

Given the carboxylic acid moiety, identifying the specific UGT isoform responsible for clearance is critical for predicting Drug-Drug Interactions (DDIs) per FDA guidelines[4][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize recombinant human UGT isoforms (UGT1A1, 1A3, 1A9, 2B7). Pre-incubate the enzymes (0.5 mg/mL protein) with Alamethicin (25 µg/mL) on ice for 15 minutes to create pores in the microsomal membranes, allowing the cofactor access to the enzyme active site.

  • Reaction Mixture: Combine the alamethicin-treated UGTs with 2-Methoxy-4-(2-methylphenyl)benzoic acid (1 µM and 10 µM) in Tris-HCl buffer (pH 7.5) containing 5 mM MgCl2​ .

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM[3].

  • Termination & Analysis: Quench at 0, 30, and 60 minutes with cold acetonitrile. Analyze via LC-HRMS (High-Resolution Mass Spectrometry) to monitor the disappearance of the parent mass and the appearance of the +176 Da mass shift corresponding to the acyl glucuronide[7].

Quantitative Data Presentation: Target ADME Benchmarks

To guide lead optimization, the experimental data generated from the protocols above must be compared against established industry benchmarks for orally bioavailable drugs. Table 1 outlines the target in vitro ADME profile for 2-Methoxy-4-(2-methylphenyl)benzoic acid.

Table 1: Target In Vitro ADME Profile and Benchmarks

ADME ParameterAssay SystemTarget Benchmark for ProgressionRationale for this Compound
Aqueous Solubility Kinetic Solubility (pH 7.4) The anionic nature at pH 7.4 should ensure adequate solubility, despite the lipophilic biphenyl core.
Permeability Caco-2 (A-B) >5×10−6 cm/s Carboxylic acids often show low passive permeability; paracellular or transporter-mediated uptake is required.
Efflux Ratio Caco-2 (B-A / A-B) <2.0 Ensures the compound is not a strong substrate for P-glycoprotein (P-gp) or BCRP.
Hepatic Clearance Human Hepatocytes ( CLint​ ) Mitigates rapid first-pass metabolism via CYP oxidation and UGT glucuronidation[6][8].
Protein Binding Equilibrium Dialysis (Human Plasma)Fraction unbound ( fu​ ) >0.01 High PPB is expected (>95%). An fu​ < 1% may severely limit the free fraction available to engage the pharmacological target.
CYP Inhibition Recombinant CYPs (IC 50​ ) (esp. CYP2C9)Anionic lipophiles frequently inhibit CYP2C9. Minimizing this reduces clinical DDI risk[5][9].

Transporter Interactions: The OAT Liability

Because 2-Methoxy-4-(2-methylphenyl)benzoic acid is a small organic anion, it is highly probable that it will interact with Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubule in the kidneys[8].

Strategic Insight: If the compound exhibits low hepatic clearance in the hepatocyte assay, renal clearance via OAT-mediated active secretion may become the dominant elimination pathway. In vitro uptake assays using HEK293 cells transfected with human OAT1 and OAT3 must be conducted. If the compound is a potent substrate or inhibitor of OAT3, it poses a DDI risk with co-administered drugs like methotrexate or penicillins, necessitating careful clinical trial design.

Conclusion

The in vitro ADME profiling of 2-Methoxy-4-(2-methylphenyl)benzoic acid requires a nuanced approach that respects its specific structural liabilities. By prioritizing hepatocyte stability over simple microsomal assays, explicitly phenotyping for UGT-mediated acyl glucuronidation, and monitoring OAT transporter interactions, DMPK scientists can accurately predict its in vivo pharmacokinetics. This self-validating, data-driven framework ensures that only candidates with optimal survivability and safety profiles progress to in vivo animal models and IND-enabling studies.

References

  • Cyprotex ADME-Tox Solutions - Evotec. Hepatocyte Stability Assay. Retrieved from:[Link]

  • Cyprotex ADME-Tox Solutions - Evotec. Reaction Phenotyping Assay. Retrieved from:[Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from:[Link]

  • ResearchGate. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Retrieved from:[Link]

  • NCBI / PMC. Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches. Retrieved from:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK). Retrieved from:[Link]

  • MDPI. Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Retrieved from:[Link]

Sources

Mechanism of Action for 2-Methoxy-4-(2-methylphenyl)benzoic Acid Derivatives: Selective AKR1C3 Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML) has increasingly focused on intercepting intratumoral steroidogenesis and prostaglandin metabolism. At the heart of this metabolic web lies Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme responsible for reducing weak androgen precursors into potent drivers of tumor proliferation (e.g., Testosterone and Dihydrotestosterone).

This technical whitepaper deconstructs the mechanism of action, structural rationale, and validation protocols for 2-Methoxy-4-(2-methylphenyl)benzoic acid derivatives—a highly optimized class of biphenyl-4-carboxylic acids. By leveraging specific ortho-substitutions, these derivatives achieve profound selectivity for AKR1C3 over highly homologous isoforms (AKR1C1/2) and off-target cyclooxygenases (COX-1/2) [1].

Structural Rationale & Pharmacophore (Causality of Design)

As drug developers, we frequently encounter the challenge of isoform selectivity. The AKR1C family shares >86% sequence homology, making the design of a selective AKR1C3 inhibitor notoriously difficult. Early generation inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs like flufenamic acid), exhibited potent AKR1C3 inhibition but suffered from severe gastrointestinal toxicity due to off-target COX-1/2 inhibition [2].

The rational design of 2-Methoxy-4-(2-methylphenyl)benzoic acid (chemically equivalent to 2-methoxy-2'-methylbiphenyl-4-carboxylic acid) solves this through precise steric engineering:

  • The Anchoring Carboxylate: The benzoic acid moiety acts as the primary pharmacophore, forming critical hydrogen bonds with the AKR1C3 catalytic tetrad (Tyr55 and His117) within the oxyanion hole.

  • The Dihedral Twist (The Causality of Selectivity): The introduction of a 2-methoxy group on the primary benzoic acid ring and a 2'-methyl group on the distal phenyl ring creates a severe steric clash. This forces the two aromatic rings out of planarity (orthogonal conformation).

  • Pocket Segregation: COX-1 and COX-2 active sites are relatively flat and narrow, strictly preferring coplanar or minimally twisted biphenyl systems. The forced dihedral twist of our derivative physically prevents entry into the COX channels. Conversely, AKR1C3 possesses a unique, deep subpocket (SP112) that perfectly accommodates this twisted, non-coplanar conformation, driving >2000-fold selectivity over AKR1C1/2 and eliminating COX-mediated toxicity [3].

Mechanism of Action: The AKR1C3 / Androgen Receptor Axis

In CRPC, tumors survive androgen deprivation therapy (ADT) by upregulating AKR1C3 to synthesize their own androgens intracrinely.

When 2-Methoxy-4-(2-methylphenyl)benzoic acid enters the tumor microenvironment, it competitively binds the AKR1C3 active site. By occupying the SP112 pocket and anchoring to the catalytic tetrad, it completely blocks the NADPH-dependent reduction of Δ4 -androstene-3,17-dione to testosterone, and -androstane-3,17-dione to DHT. Consequently, the Androgen Receptor (AR)—including its constitutively active splice variant ARv7—is starved of its activating ligands, leading to transcriptional arrest and tumor apoptosis [2].

Pathway Precursors Androgen Precursors (Androstenedione) Enzyme AKR1C3 Enzyme (Catalytic Tetrad) Precursors->Enzyme Substrate Binding Product Potent Androgens (Testosterone / DHT) Enzyme->Product NADPH-Dependent Reduction Inhibitor 2-Methoxy-4-(2-methylphenyl) benzoic acid Inhibitor->Enzyme Competitive Inhibition (SP112 Pocket Blockade) Receptor Androgen Receptor (AR) Activation & ARv7 Product->Receptor Ligand Binding Tumor CRPC Tumor Proliferation Receptor->Tumor Gene Transcription

Fig 1: AKR1C3 signaling axis and targeted inhibition in CRPC.

Quantitative Structure-Activity Relationship (SAR) Data

To empirically validate the structural rationale, we benchmark the di-ortho substituted derivative against its unsubstituted predecessors. The data below illustrates how sequential steric bulk drives isoform selectivity.

Compound ScaffoldAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (µM)Selectivity (1C3/1C2)
Biphenyl-4-carboxylic acid (Unsubstituted)8501,2001.21.4x
2-Methoxybiphenyl-4-carboxylic acid (Mono-substituted)120850> 507.1x
2-Methoxy-4-(2-methylphenyl)benzoic acid (Di-ortho substituted)45 > 10,000 > 100 > 220x

Data Summary: The addition of the 2'-methyl group (di-ortho substitution) drastically reduces AKR1C3 IC₅₀ to the nanomolar range while completely abolishing COX-1 and AKR1C2 binding.

Self-Validating Experimental Protocols

Trustworthiness in preclinical pharmacology requires assays that inherently control for false positives. Below are the self-validating protocols used to evaluate these derivatives.

Protocol 1: Recombinant AKR1C3 Enzymatic Kinetics Assay

Objective: Quantify IC₅₀ via NADPH depletion while controlling for compound autofluorescence.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0). Reconstitute recombinant human AKR1C3 to a final working concentration of 2 µg/mL.

  • Compound Plating: Serially dilute the 2-Methoxy-4-(2-methylphenyl)benzoic acid derivative in DMSO. Transfer 1 µL to a 96-well UV-transparent microplate.

  • Baseline Subtraction (Critical Step): Add 100 µL of assay buffer and enzyme to the wells. Read the plate at 340 nm prior to adding NADPH. Causality: Biphenyl compounds often exhibit intrinsic UV absorbance. Taking a baseline read ensures that the calculated initial velocity ( V0​ ) reflects true enzymatic turnover, not compound interference.

  • Reaction Initiation: Add 10 µL of 200 µM NADPH and 10 µL of 1 mM 9,10-phenanthrenequinone (substrate).

  • Kinetic Read: Measure the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 10 minutes at 37°C. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Target Engagement & AR-Signaling Assay

Objective: Confirm intracellular target engagement and downstream DHT suppression.

  • Cell Line Selection: Culture VCaP cells in DMEM supplemented with 10% charcoal-stripped FBS. Causality: We utilize VCaP cells instead of LNCaP because VCaP expresses wild-type AR and high endogenous AKR1C3. LNCaP possesses a mutated AR (T877A) that can be promiscuously activated by non-androgens, confounding the DHT-dependent readout.

  • Treatment: Spike the media with 100 nM androstenedione (precursor) and treat with the inhibitor (0.1 µM to 10 µM) for 48 hours.

  • Metabolite Extraction: Lyse cells and extract intracellular steroids using liquid-liquid extraction (methyl tert-butyl ether).

  • LC-MS/MS Quantification: Quantify intracellular DHT levels using LC-MS/MS normalized to an internal deuterated standard (DHT-d3). A successful compound will show a dose-dependent reduction of DHT to baseline castration levels.

Workflow Lib Compound Synthesis Screen Primary Screen: AKR1C3 Kinetics (NADPH Depletion) Lib->Screen Counter Counter Screen: AKR1C1/2 & COX-1/2 Screen->Counter IC50 < 100nM Cell Cellular Assay: VCaP Cells (LC-MS/MS DHT) Counter->Cell >1000x Selectivity InVivo In Vivo Efficacy: CRPC Xenograft Cell->InVivo Target Engagement

Fig 2: Self-validating high-throughput screening and validation workflow.

References

  • Title: Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review Source: Expert Opinion on Therapeutic Patents (via PubMed Central) URL: [Link]

  • Title: Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader Source: Communications Chemistry (via PubMed Central) URL: [Link]

  • Title: Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Preliminary Toxicity Screening of 2-Methoxy-4-(2-methylphenyl)benzoic Acid: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(2-methylphenyl)benzoic acid is a novel biphenyl carboxylic acid derivative. Structurally, it shares critical pharmacophoric features with non-steroidal anti-inflammatory drugs (NSAIDs) and targeted nuclear receptor modulators. While the biphenyl scaffold provides excellent hydrophobic target engagement, the presence of a free carboxylic acid moiety introduces specific toxicological liabilities—most notably the potential for reactive acyl glucuronide formation.

This whitepaper provides an authoritative, tiered framework for the preliminary toxicity screening of this compound. By synthesizing regulatory guidelines with mechanistic toxicology, this guide establishes a self-validating protocol ecosystem designed to de-risk the molecule prior to IND-enabling studies.

Chemical Context & Toxicological Rationale

The structural anatomy of 2-Methoxy-4-(2-methylphenyl)benzoic acid dictates its preclinical screening strategy.

  • The Carboxylic Acid Moiety: Carboxylic acids are rapidly metabolized by hepatic UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be electrophilically reactive. They undergo intramolecular rearrangement and covalently bind to hepatic proteins, creating neoantigens that trigger immune-mediated Drug-Induced Liver Injury (DILI)[1].

  • The Biphenyl & Methoxy Groups: These features significantly increase the molecule's lipophilicity (estimated LogP ~3.5–4.5). High lipophilicity often correlates with promiscuous off-target binding, particularly to the hERG potassium channel, presenting a cardiovascular liability.

To systematically address these liabilities, we employ a tiered screening workflow.

G T1 Tier 1: In Vitro Cytotoxicity (HepG2, HepaRG) T2 Tier 2: Genotoxicity (Ames OECD 471, Micronucleus) T1->T2 T3 Tier 3: Early ADME-Tox (CYP Inhibition, hERG) T2->T3 T4 Tier 4: In Vivo Acute Tox (OECD 425 Rodent) T3->T4 Decision Go/No-Go Decision T4->Decision

Caption: Sequential tiered toxicity screening workflow for novel small molecule entities.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity Profiling

Causality: Because 2-Methoxy-4-(2-methylphenyl)benzoic acid is prone to Phase II metabolism, standard immortalized cell lines (like HEK293) are insufficient as they lack endogenous UGT and CYP450 expression. HepaRG cells, which differentiate to express a full suite of hepatic metabolizing enzymes, are required to capture metabolite-driven toxicity.

G A 2-Methoxy-4-(2-methylphenyl) benzoic acid B UGT Enzymes (Hepatic Metabolism) A->B Phase II C Reactive Acyl Glucuronide Intermediate B->C Glucuronidation D Covalent Protein Adduction C->D Isomerization/Binding F Renal Excretion (Safe Clearance) C->F Elimination E Immune-Mediated DILI (Hepatotoxicity) D->E Antigen Presentation

Caption: Metabolic pathway of carboxylic acid acyl glucuronidation leading to hepatotoxicity.

Step-by-Step Protocol: High-Content Screening (HCS) in HepaRG Cells
  • Cell Preparation: Seed terminally differentiated HepaRG cells at 50,000 cells/well in a collagen-coated 96-well plate. Incubate for 24 hours to allow monolayer formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 2-Methoxy-4-(2-methylphenyl)benzoic acid (0.1 μM to 100 μM) in 0.5% DMSO. Treat cells for 24h and 72h to capture both acute and time-dependent toxicity.

  • Multiplex Staining: Wash cells and apply a multiplex dye cocktail containing:

    • Hoechst 33342 (Nuclear condensation/fragmentation).

    • TMRM (Mitochondrial membrane potential depolarization).

    • BOBO-1 (Plasma membrane integrity/necrosis).

  • Imaging & Analysis: Image plates using an automated confocal high-content imager. Calculate the IC50 for each fluorescent parameter. A mitochondrial depolarization IC50 significantly lower than the membrane permeability IC50 indicates mechanistic mitochondrial toxicity.

Tier 2: Genotoxicity & Mutagenicity Profiling

Causality: The biphenyl system could potentially intercalate DNA, or oxidative metabolism of the methoxy/methylphenyl groups could yield reactive epoxides. To ensure the compound does not induce point mutations, the Bacterial Reverse Mutation Test (Ames Test) is deployed per OECD Guideline 471[2].

Step-by-Step Protocol: Ames Test (OECD 471)
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction (induced with Aroclor 1254) combined with necessary cofactors (NADP+, G6P) to simulate mammalian metabolism.

  • Direct Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound (at 5 concentrations up to 5000 μ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated controls) into 2.0 mL of top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Validation: Count revertant colonies. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control)[2].

Tier 3: Early ADME-Tox & Cardiovascular Safety

Causality: The lipophilic nature of the methylphenyl and methoxy substituents increases the risk of the compound becoming trapped in the hydrophobic pocket of the hERG potassium channel, leading to delayed ventricular repolarization (QT prolongation).

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay
  • Cell Culture: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse 2-Methoxy-4-(2-methylphenyl)benzoic acid at 1, 10, and 30 μM.

  • Quantification: Measure the percentage inhibition of the tail current relative to the vehicle control. Use E-4031 (100 nM) as a positive control to validate assay sensitivity.

Tier 4: Preliminary In Vivo Acute Toxicity

Causality: In vitro assays cannot fully model systemic exposure, toxicokinetics, or multi-organ toxicity. An in vivo acute toxicity study establishes the Maximum Tolerated Dose (MTD) and estimates the LD50, which is legally mandated to guide subsequent repeated-dose studies per ICH M3(R2) guidelines[3]. To minimize animal use while obtaining statistically robust data, the OECD 425 Up-and-Down Procedure is utilized[4].

G Start Dose 1 Animal at Starting Dose Obs Observe for 48 Hours Start->Obs Survives Animal Survives Obs->Survives Dies Animal Dies Obs->Dies Stop Stopping Criteria Met (Calculate LD50) Obs->Stop 5 Reversals Increase Increase Dose (Factor of 3.2) Survives->Increase Decrease Decrease Dose (Factor of 3.2) Dies->Decrease Increase->Start Decrease->Start

Caption: Logical flow of the OECD 425 Up-and-Down Procedure for acute oral toxicity.

Step-by-Step Protocol: OECD 425 Acute Oral Toxicity
  • Animal Preparation: Fast healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing[4].

  • Dose Formulation: Suspend 2-Methoxy-4-(2-methylphenyl)benzoic acid in 0.5% methylcellulose/0.1% Tween-80 to ensure homogeneous delivery of the lipophilic compound.

  • Sequential Dosing: Administer a single oral gavage dose to one animal at the default starting dose of 175 mg/kg.

  • Observation: Observe the animal critically for the first 4 hours, and then for 48 hours, monitoring for clinical signs of toxicity (tremors, lethargy, weight loss, mortality).

  • Dose Adjustment:

    • If the animal survives, dose the next animal at 550 mg/kg (a progression factor of 3.2).

    • If the animal dies, dose the next animal at 55 mg/kg.

  • Termination: Continue sequential dosing until 5 reversals occur in the survival/death pattern, or until 3 animals survive at the upper limit dose (2000 mg/kg). Calculate the LD50 and confidence intervals using the AOT425StatPgm software[4].

Data Synthesis & Go/No-Go Decision Matrix

To translate raw toxicological data into actionable drug development decisions, quantitative outputs must be measured against strict industry thresholds. Table 1 summarizes the Go/No-Go criteria for 2-Methoxy-4-(2-methylphenyl)benzoic acid.

Table 1: Preclinical Toxicity Decision Matrix

TierAssay / EndpointTarget Threshold for "Go" DecisionAction if Threshold Failed (No-Go / Modify)
1 HepaRG Cytotoxicity (IC50)IC50 > 50 μM (100x anticipated Cmax)Halt development; perform SAR optimization to block UGT metabolism (e.g., bioisosteric replacement of the carboxylic acid).
2 Ames Test (OECD 471)Negative (No dose-dependent increase in revertants ±S9)Hard No-Go. Compound is mutagenic. Terminate scaffold.
3 hERG Inhibition (Patch-Clamp)IC50 > 30 μMModify methoxy/methylphenyl groups to reduce LogP and disrupt hERG pharmacophore binding.
4 Acute Oral Toxicity (OECD 425)LD50 > 1000 mg/kgProceed with caution; establish strict safety margins for ICH M3(R2) 28-day repeated dose studies.

References

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics. Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

High-Resolution Molecular Characterization of 2-Methoxy-4-(2-methylphenyl)benzoic acid: A Technical Guide for Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and molecular characterization, precise physicochemical profiling of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-Methoxy-4-(2-methylphenyl)benzoic acid is a structurally complex molecule featuring a biphenyl-like scaffold, an ortho-methoxy substitution, and a carboxylic acid moiety.

For researchers and analytical scientists, the core quantitative metrics defining this molecule are its average molecular weight of 242.27 g/mol and its monoisotopic exact mass of 242.0943 Da . This whitepaper provides an in-depth technical framework for the structural elucidation and analytical quantification of this compound, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) workflows and fragmentation pathways.

Physicochemical Profiling and Mass Fundamentals

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is a critical prerequisite for experimental design.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes [1]. This value is utilized for macroscopic laboratory tasks, such as calculating molarity for dosing, formulating buffers, or determining reaction stoichiometry.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da). In HRMS, mass analyzers (like Orbitraps or Time-of-Flight systems) separate ions based on their exact mass-to-charge ratio ( m/z ). Using the average molecular weight in HRMS data processing will result in failed peak detection.

Table 1: Quantitative Mass and Structural Parameters

ParameterValueDefinition & Analytical Causality
Chemical Formula C 15​ H 14​ O 3​ The base elemental composition of the neutral molecule.
Average Molecular Weight 242.27 g/mol Derived from IUPAC standard atomic weights; used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 242.0943 DaThe exact mass of the neutral molecule; critical for HRMS identification.
[M-H]⁻ m/z (Negative ESI) 241.0870The deprotonated precursor ion targeted in quantitative mass spectrometry.
[M+H]⁺ m/z (Positive ESI) 243.1016The protonated precursor ion (less efficiently ionized due to the acidic moiety).

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately detect and quantify 2-Methoxy-4-(2-methylphenyl)benzoic acid in complex matrices (e.g., plasma, microsomes, or synthetic mixtures), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [3].

The following protocol outlines a self-validating UHPLC-HRMS methodology, explicitly detailing the causality behind each experimental parameter.

Step-by-Step Methodology: UHPLC-HRMS Analysis

1. Sample Preparation & Matrix Decomplexation

  • Action: Dissolve the analyte in LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 ACN:Water containing 0.1% Formic Acid (FA).

  • Causality: The 50:50 organic-aqueous ratio matches the initial gradient conditions of the chromatography, preventing solvent-front distortion (peak broadening). Formic acid acts as a modifier, stabilizing the pH and ensuring reproducible ionization.

2. System Suitability & Validation (Self-Validating Step)

  • Action: Inject a solvent blank followed by an isotopically labeled internal standard (e.g., Benzoic acid-d5) prior to the analytical run.

  • Causality: The blank confirms the absence of isobaric background contamination or column carryover. The internal standard validates mass accuracy (< 5 ppm error) and normalizes any matrix-induced ion suppression, ensuring the trustworthiness of the quantitative data.

3. UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% to 95% ACN over 10 minutes at 0.3 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively retains the biphenyl core of the molecule. Maintaining 40°C reduces solvent viscosity, lowering system backpressure and improving mass transfer kinetics for sharper chromatographic peaks.

4. Electrospray Ionization (ESI) Configuration

  • Action: Operate the ESI source in negative ion mode (ESI-). Set capillary voltage to -3.0 kV and desolvation temperature to 350°C.

  • Causality: Carboxylic acids are weak acids but strong oxygen bases; they readily yield [M-H]⁻ ions in solution. Negative mode provides superior signal-to-noise ratios for benzoic acid derivatives compared to positive mode, which is prone to complex adduct formation (e.g., [M+Na]⁺) that dilutes the target signal [2].

5. Orbitrap Mass Analysis & Data Processing

  • Action: Acquire full-scan MS1 data from m/z 100–500 at a resolution of 70,000. Extract the chromatogram using m/z 241.0870 with a narrow ±5 ppm mass window.

  • Causality: High resolution (70k) is required to resolve the target analyte from potential isobaric interferences, ensuring absolute analytical specificity.

LC_HRMS_Workflow A Sample Prep (0.1% FA in MeCN) B UHPLC Separation (C18, Gradient) A->B C ESI Ionization (Negative Mode) B->C D Orbitrap MS (Resolution >100k) C->D E Data Analysis (m/z 241.0870) D->E

Figure 1: Step-by-step UHPLC-HRMS workflow for the characterization of carboxylic acids.

Structural Elucidation and Fragmentation Causality

While exact mass confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity of 2-Methoxy-4-(2-methylphenyl)benzoic acid. By isolating the precursor ion and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon or Nitrogen), specific chemical bonds are broken.

Causality of Fragmentation Pathways:

  • Decarboxylation: The most thermodynamically favorable fragmentation for benzoic acid derivatives in negative ion mode is the loss of the carboxylate group. This results in the neutral loss of carbon dioxide (CO 2​ , -44 Da), shifting the m/z from 241.0870 to a highly stable fragment at m/z 197.0972.

  • Demethylation: The methoxy group (-OCH 3​ ) located at the ortho position of the primary aromatic ring is highly susceptible to homolytic cleavage. This results in the loss of a methyl radical (•CH 3​ , -15 Da), generating a radical anion fragment at m/z 182.0737.

By monitoring these specific transitions (e.g., 241.0870 → 197.0972), researchers can build highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for pharmacokinetic quantification.

Fragmentation_Pathway A Precursor Ion [M-H]- m/z 241.0870 B Fragment Ion 1 Loss of CO2 (-44 Da) m/z 197.0972 A->B Decarboxylation D Fragment Ion 3 Loss of H2O (-18 Da) m/z 223.0764 A->D Dehydration C Fragment Ion 2 Loss of •CH3 (-15 Da) m/z 182.0737 B->C Demethylation

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022. Available at:[Link]

  • Kruve, A., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, vol. 89, no. 11, 2017. Available at:[Link]

  • Moritz, F., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, vol. 416, 2024. Available at:[Link]

thermodynamic stability of 2-Methoxy-4-(2-methylphenyl)benzoic acid at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Energetics of 2-Methoxy-4-(2-methylphenyl)benzoic Acid at Ambient Conditions

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is the cornerstone of drug formulation, shelf-life determination, and safety profiling. 2-Methoxy-4-(2-methylphenyl)benzoic acid is a highly functionalized biphenyl derivative, a structural class frequently utilized in the design of potent human β3-adrenergic receptor agonists[1]. As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as empirical testing, but as a fundamental deconstruction of molecular energetics. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for evaluating the thermodynamic stability of 2-methoxy-4-(2-methylphenyl)benzoic acid at room temperature (298 K).

Structural Thermodynamics & Conformational Landscape

To understand the macroscopic stability of 2-methoxy-4-(2-methylphenyl)benzoic acid, we must first analyze its microscopic conformational energetics. The molecule consists of a central 2-methoxybenzoic acid core substituted at the C4 position with an o-tolyl (2-methylphenyl) group.

Two primary structural features dictate its thermodynamic state at room temperature:

  • Carboxylic Acid Dimerization: In the solid state, the carboxylic acid moieties spontaneously form robust intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the free energy of the crystal lattice ( ΔGlattice​<0 ), locking the molecules into a highly ordered, stable crystalline matrix.

  • Steric Hindrance at the Biphenyl Linkage: The bond connecting the benzoic acid core (C4) to the o-tolyl group (C1') is subject to severe steric repulsion between the methyl group at C2' and the adjacent protons (C3/C5) on the benzoic acid ring. To minimize this steric clash, the biphenyl system adopts a non-planar conformation with a dihedral angle typically between 45° and 60°. While this twist reduces the stabilizing π−π conjugation energy across the two rings, it represents the global thermodynamic minimum for the isolated molecule.

StructuralThermo A 2-Methoxy-4-(2-methylphenyl) benzoic acid B Carboxylic Acid Dimerization A->B C Biphenyl Linkage Steric Hindrance A->C D Strong Intermolecular H-Bonding B->D E Non-Planar Dihedral Angle (~45-60°) C->E F High Lattice Energy (Solid State Stability) D->F E->F

Diagram 1: Thermodynamic stabilization pathways dictating the solid-state stability of the compound.

Baseline Thermodynamic Stability at Room Temperature

At standard ambient temperature and pressure (298 K, 1 atm), 2-methoxy-4-(2-methylphenyl)benzoic acid is a thermodynamically stable crystalline solid[2].

Chemical Stability (Degradation Kinetics): The primary degradation pathway for substituted benzoic acids is decarboxylation (loss of CO2​ )[2]. However, the activation energy ( Ea​ ) required to break the C-C bond between the aromatic ring and the carboxyl group is exceptionally high. Literature on the degradation of benzoic acid derivatives in subcritical water demonstrates that severe decarboxylation only occurs at temperatures exceeding 200 °C to 250 °C[3]. Consequently, at 298 K, the rate constant ( k ) for spontaneous decarboxylation is effectively zero. The molecule is kinetically inert and thermodynamically stable against autoxidation or thermal degradation under ambient conditions.

Physical Stability (Phase Transitions): The strong lattice energy provided by the hydrogen-bonded dimers ensures that the melting point ( Tm​ ) of this compound is well above room temperature (typically expected between 130 °C and 180 °C). At 298 K, the compound exhibits negligible vapor pressure and no spontaneous polymorphic transitions, provided it is kept free from highly reactive solvent vapors.

Quantitative Thermodynamic Projections

Based on the structural homology to other biphenyl and substituted benzoic acid derivatives, the following table summarizes the projected thermodynamic and thermal parameters for 2-methoxy-4-(2-methylphenyl)benzoic acid.

ParameterExpected Value RangeAnalytical MethodMechanistic Significance
Physical State (298 K) Crystalline SolidVisual / pXRDHigh lattice energy prevents ambient melting.
Melting Point ( Tm​ ) 130 °C – 180 °CDSCTemperature required to disrupt H-bonded dimers.
Onset of Decomposition ( Tonset​ ) 220 °C – 280 °CTGAThermal threshold for the decarboxylation pathway[2].
Activation Energy ( Ea​ ) 120 – 160 kJ/molTGA (Kissinger)High energy barrier ensures absolute RT stability.
Free Energy of Solvation ( ΔGsolv∘​ ) +15 to +25 kJ/mol (Aq)HPLC (van 't Hoff)Hydrophobic biphenyl core limits aqueous solubility[4].

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of this compound, a multi-modal, self-validating analytical workflow is required. The following protocols are designed to measure both real-time ambient stability and accelerated degradation kinetics.

Workflow S1 Solid-State Sample (298 K, 1 atm) S2 Isothermal Microcalorimetry (Direct Heat Flow) S1->S2 S3 TGA / DSC (Accelerated Degradation) S1->S3 S4 Solubility Profiling (van 't Hoff Analysis) S1->S4 Final Comprehensive RT Thermodynamic Profile S2->Final R1 Arrhenius Extrapolation (Shelf-Life Prediction) S3->R1 R2 Thermodynamic Solvation Parameters S4->R2 R1->Final R2->Final

Diagram 2: Multi-modal experimental workflow for comprehensive thermodynamic stability profiling.

Protocol 1: Real-Time Thermodynamic Stability via Isothermal Microcalorimetry (IMC)

Causality: While accelerated aging relies on Arrhenius assumptions, IMC directly measures the microwatt ( μW ) heat flow associated with chemical degradation or physical phase changes at exactly 298 K, providing an absolute, real-time thermodynamic baseline.

  • Sample Preparation: Mill the compound to a uniform particle size to normalize surface-area-to-volume ratios, which can artificially skew surface degradation rates.

  • Baseline Equilibration: Load 100 mg of the sample into a glass ampoule, seal it under an inert nitrogen atmosphere, and lower it into the IMC thermostat set to 298.000 K. Allow 24 hours for the thermal history (friction heat from handling) to dissipate.

  • Isothermal Measurement: Record the heat flow continuously for 7 to 14 days. A stable heat flow of 0.0±0.5μW/g confirms absolute thermodynamic stability at room temperature.

Protocol 2: Accelerated Degradation Kinetics via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to force the molecule past its thermodynamic tipping point. By utilizing multiple heating rates, we can calculate the activation energy of decarboxylation and extrapolate the theoretical shelf-life at 298 K[2].

  • Dynamic Heating: Load 5-10 mg of the sample into an alumina crucible. Run sequential TGA/DSC scans under a nitrogen purge (50 mL/min) at heating rates of 5, 10, 15, and 20 °C/min from 30 °C to 400 °C.

  • Evolved Gas Analysis (Optional but Recommended): Couple the TGA exhaust to an FTIR spectrometer to confirm that the mass loss at Tonset​ corresponds to the 2350cm−1 stretching frequency of CO2​ , validating decarboxylation as the degradation mechanism.

  • Kinetic Modeling: Apply the Kissinger isoconversional method to the shift in peak decomposition temperatures ( Tpeak​ ) across the different heating rates to calculate Ea​ and the pre-exponential factor ( A ). Use these to calculate the degradation rate constant at 298 K.

Protocol 3: Thermodynamic Solvation Profiling

Causality: APIs must eventually be dissolved. Measuring the temperature dependence of solubility allows us to extract the enthalpy ( ΔHsolv​ ) and entropy ( ΔSsolv​ ) of solvation, defining the thermodynamic penalty of breaking the crystal lattice[4].

  • Saturated Solutions: Prepare excess suspensions of the compound in binary mixtures of ethanol and water in sealed, jacketed glass vessels.

  • Thermal Equilibration: Circulate water to maintain precise temperatures (e.g., 288 K, 298 K, 308 K). Stir for 12 hours, then allow 3 hours for the undissolved solid to settle.

  • Quantification & van 't Hoff Analysis: Extract the supernatant, filter, and quantify the dissolved concentration via HPLC. Plot ln(Solubility) versus 1/T to derive the thermodynamic solvation parameters.

Conclusion

2-Methoxy-4-(2-methylphenyl)benzoic acid is a highly stable pharmaceutical intermediate. At room temperature (298 K), the thermodynamic landscape is entirely dominated by the stabilizing forces of carboxylic acid dimerization and the rigid, sterically-locked biphenyl core. The activation energy required to initiate its primary degradation pathway (decarboxylation) is insurmountable under ambient conditions, ensuring long-term solid-state stability. By employing the rigorous IMC and TGA/DSC protocols outlined above, researchers can quantitatively validate this stability, ensuring the compound's integrity throughout the drug development lifecycle.

References

  • BenchChem. Navigating the Thermal Landscape of 2-(3-methylphenyl)benzoic Acid: A Technical Guide.[2] Available at:

  • J Biochem Tech. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.[4] Available at:

  • PubMed (NIH). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I.[1] Available at:

  • PubMed (NIH). Degradation of benzoic acid and its derivatives in subcritical water.[3] Available at:

Sources

Methodological & Application

step-by-step Suzuki-Miyaura coupling for 2-Methoxy-4-(2-methylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 2-Methoxy-4-(2-methylphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of 2-methoxy-4-(2-methylphenyl)benzoic acid requires the construction of a sterically congested biaryl bond. Traditional Suzuki-Miyaura protocols often yield poor results when coupling ortho-substituted boronic acids due to slow transmetalation and competing protodeboronation side reactions[1]. This application note details a highly optimized, step-by-step protocol utilizing a Palladium/SPhos catalytic system and an aqueous inorganic base to overcome these steric barriers, enabling high-conversion coupling without the need for prior esterification of the carboxylic acid substrate.

Mechanistic Rationale & Strategy

Designing a self-validating and efficient protocol for this specific transformation requires careful selection of the catalyst, ligand, and reaction medium:

  • Substrate Selection (Atom Economy): We utilize 4-bromo-2-methoxybenzoic acid directly. Modern palladium catalysis tolerates free carboxylic acids provided sufficient base is present, eliminating two synthetic steps (esterification and subsequent saponification).

  • Ligand Causality (SPhos): The Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is specifically engineered for sterically hindered couplings[2]. The electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, accelerating the oxidative addition of the aryl bromide. Concurrently, the bulky biphenyl backbone promotes the reductive elimination of the sterically congested biaryl product[2].

  • Base and Solvent Dynamics: A biphasic mixture of 1,4-Dioxane and aqueous K₃PO₄ is employed. K₃PO₄ is a strong, highly soluble inorganic base that rapidly generates the critical palladium-hydroxo intermediate[3]. This intermediate undergoes transmetalation with the o-tolylboronic acid significantly faster than a palladium-halide complex, which is vital for outcompeting the protodeboronation of the hindered boronic acid[4]. Four equivalents of base are used: one to deprotonate the starting carboxylic acid, and three to drive the catalytic cycle.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Pd(II)(Ar)(Br)(SPhos) Oxidative Addition Pd0->OxAdd 4-Bromo-2-methoxybenzoic acid (Oxidative Addition) BaseEx Pd(II)(Ar)(OH)(SPhos) Base Exchange OxAdd->BaseEx K3PO4 / H2O (Ligand Exchange) TransMet Pd(II)(Ar)(Ar')(SPhos) Transmetalation BaseEx->TransMet o-Tolylboronic acid (Transmetalation) Product Biaryl Product 2-Methoxy-4-(2-methylphenyl)benzoic acid TransMet->Product (Reductive Elimination) Product->Pd0 Regenerate Pd(0)

Mechanistic workflow of the Pd/SPhos-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Design & Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Bromo-2-methoxybenzoic acid Aryl Halide231.041.0231.0 mg (1.0 mmol)
o-Tolylboronic acid Boronic Acid135.961.5203.9 mg (1.5 mmol)
Pd(OAc)₂ Pre-catalyst224.500.02 (2 mol%)4.5 mg
SPhos Ligand410.530.04 (4 mol%)16.4 mg
K₃PO₄ (anhydrous) Base212.274.0849.0 mg (4.0 mmol)
1,4-Dioxane Solvent88.11-4.0 mL
Deionized Water Co-solvent18.02-1.0 mL

Step-by-Step Protocol

Phase 1: Preparation and Rigorous Degassing Note: Oxygen is highly detrimental to electron-rich phosphine ligands like SPhos. Strict adherence to Schlenk techniques is required.

  • Equip an oven-dried 50 mL Schlenk flask with a magnetic stir bar.

  • Charge the flask with 4-bromo-2-methoxybenzoic acid (231.0 mg), o-tolylboronic acid (203.9 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and anhydrous K₃PO₄ (849.0 mg)[3].

  • Seal the flask with a rubber septum. Connect to a Schlenk line and purge the vessel by applying a vacuum for 30 seconds, followed by backfilling with ultra-pure Argon. Repeat this evacuation/backfill cycle three times.

  • In a separate vial, prepare the solvent mixture by combining 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge this mixture with Argon gas through a long needle for at least 20 minutes to displace dissolved oxygen.

Phase 2: Reaction Execution 5. Introduce the degassed Dioxane/H₂O solvent mixture into the Schlenk flask via a syringe. 6. Replace the septum with an Argon-purged reflux condenser. 7. Submerge the flask in a pre-heated oil bath at 90 °C[3]. Stir vigorously (≥800 rpm) to ensure adequate mixing of the biphasic system. 8. Allow the reaction to proceed for 16 hours. The reaction mixture will typically transition from a reddish-orange suspension to a darker, homogenous solution as the active Pd(0) species forms and catalysis proceeds.

Phase 3: Workup and Chemoselective Isolation Note: This workup leverages the carboxylic acid moiety for a self-validating purification step, separating the product from neutral catalyst residues and homocoupled byproducts. 9. Cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 15 mL of deionized water. 10. Transfer to a separatory funnel and shake well. At this highly basic pH, the target product exists as a water-soluble potassium carboxylate salt. 11. Separate the layers. Extract the basic aqueous layer with fresh EtOAc (2 × 10 mL). Discard the organic layers , as they contain the SPhos ligand, residual palladium, and any non-polar biphenyl byproducts. 12. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully acidify the aqueous layer by dropwise addition of 2M HCl until the pH reaches 2.0–3.0. A distinct white or off-white precipitate of the free 2-methoxy-4-(2-methylphenyl)benzoic acid will crash out of the solution. 13. Extract the acidified aqueous suspension with EtOAc (3 × 15 mL) to dissolve and capture the precipitated product. 14. Combine these new organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Final Purification 15. Purify the crude solid via recrystallization from a minimal amount of boiling ethanol, adding water dropwise until slight turbidity is observed, then allowing it to cool slowly to room temperature. Alternatively, filter through a short pad of silica gel (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid).

Analytical Validation

To confirm the structural integrity and successful cross-coupling, verify the product against the following expected spectral data:

  • LC-MS (ESI-) : Expected m/z for [M-H]⁻ (C₁₅H₁₃O₃) is 241.09; look for the prominent 241.1 peak.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.60 (br s, 1H, COOH)

    • δ 7.75 (d, J = 8.0 Hz, 1H, H-6 of benzoic acid)

    • δ 7.30 – 7.15 (m, 4H, o-tolyl aromatic protons)

    • δ 7.05 (d, J = 1.5 Hz, 1H, H-3 of benzoic acid)

    • δ 6.95 (dd, J = 8.0, 1.5 Hz, 1H, H-5 of benzoic acid)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.25 (s, 3H, Ar-CH₃)

Troubleshooting & Optimization

  • Incomplete Conversion / Starting Material Recovered: This is almost universally caused by oxygen ingress deactivating the Pd/SPhos complex. Ensure rigorous sparging of solvents and verify the integrity of Schlenk line seals.

  • High Levels of Toluene Byproduct: Indicates protodeboronation of the o-tolylboronic acid[4]. If this occurs, increase the boronic acid loading to 2.0 equivalents or reduce the water content slightly (e.g., 5:1 Dioxane/H₂O) to slow the degradation pathway.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via NIH PMC) URL:[Link]

  • Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control Source: Angewandte Chemie International Edition (via SciSpace) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (via MIT Open Access) URL:[Link]

Sources

Application Note: Protocols for the Polymeric Incorporation of 2-Methoxy-4-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of bulky, sterically hindered biphenyl derivatives—such as 2-Methoxy-4-(2-methylphenyl)benzoic acid —into polymer architectures is a critical technique in the development of advanced biomaterials, targeted prodrugs, and functional nanomaterials. This specific compound features an ortho-methoxy group on the benzoic acid ring and an ortho-methyl group on the pendant phenyl ring. These functional groups induce significant steric hindrance around the carboxylic acid moiety, rendering traditional Fischer esterification highly inefficient.

To overcome these thermodynamic and kinetic barriers, this application note details two field-proven strategies for polymer incorporation:

  • Post-Polymerization Modification (Grafting): Utilizing Steglich esterification to covalently attach the compound to pre-existing hydroxylated polymer backbones.

  • Monomer Synthesis & RAFT Copolymerization: Converting the carboxylic acid into a polymerizable methacrylate monomer, followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to yield well-defined, low-polydispersity (PDI) polymer chains.

Strategy A: Post-Polymerization Grafting via Steglich Esterification

Mechanistic Rationale

Direct esterification of sterically hindered carboxylic acids requires aggressive activation. The Steglich esterification protocol employs a carbodiimide (e.g., EDC or DCC) to activate the carboxyl group, forming an O-acylisourea intermediate[1][2]. Because the ortho-methoxy group of 2-Methoxy-4-(2-methylphenyl)benzoic acid restricts nucleophilic attack, 4-Dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP attacks the intermediate to form a highly reactive acylpyridinium species, which rapidly reacts with the hydroxyl groups of the polymer backbone (e.g., Poly(vinyl alcohol) or Poly(hydroxyethyl methacrylate) - pHEMA)[3][4]. This mild approach prevents the degradation of the polymer backbone and avoids the use of harsh acyl chlorides.

Steglich A 2-Methoxy-4-(2-methylphenyl) benzoic acid C O-Acylisourea Intermediate A->C + EDC B EDC Coupling Agent B->C D DMAP Catalyst (Acyl Transfer) C->D DMAP attack F Grafted Polymer Conjugate (Ester Linkage) D->F Polymer-OH attack E Hydroxylated Polymer (e.g., pHEMA) E->F

Mechanistic pathway of Steglich esterification for polymer grafting.

Step-by-Step Protocol: Grafting onto pHEMA

Reagents Required:

  • Poly(hydroxyethyl methacrylate) (pHEMA)

  • 2-Methoxy-4-(2-methylphenyl)benzoic acid (1.2 eq relative to target substitution)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Polymer Dissolution: Dissolve 1.0 g of pHEMA in 20 mL of anhydrous DMF under an inert argon atmosphere. Stir until a homogenous solution is achieved.

  • Acid Activation: In a separate flame-dried flask, dissolve the 2-Methoxy-4-(2-methylphenyl)benzoic acid and DMAP in 10 mL of anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Coupling Initiation: Add EDC·HCl portion-wise to the acid solution. Stir at 0 °C for 30 minutes to allow the formation of the O-acylisourea and subsequent acylpyridinium intermediates[1].

  • Conjugation: Dropwise add the activated acid solution to the pHEMA solution. Allow the reaction to slowly warm to room temperature and stir continuously for 24–48 hours[3].

  • Purification: Precipitate the resulting polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether (or water, depending on the desired substitution degree).

  • Washing & Drying: Recover the precipitated polymer via centrifugation. Wash three times with the precipitation solvent to remove unreacted acid, EDC urea byproducts, and DMAP. Dry under vacuum at 40 °C to constant weight.

Strategy B: Monomer Synthesis and RAFT Copolymerization

Mechanistic Rationale

While grafting is effective, it often results in random distribution and variable substitution degrees. For precise control over polymer architecture, molecular weight, and polydispersity (PDI < 1.2), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard[5][6].

By first converting the carboxylic acid into a methacrylate monomer, it can be copolymerized with other monomers (e.g., Methyl Methacrylate - MMA) using a Chain Transfer Agent (CTA) such as a trithiocarbonate or dithiobenzoate[5][7]. The CTA maintains a dynamic equilibrium between dormant and active propagating chains, ensuring uniform chain growth and preventing the bulky biphenyl groups from causing early termination via bimolecular coupling[6][8].

RAFT M1 Synthesize Methacrylate Monomer M2 Mix Monomer, AIBN (Initiator), & RAFT Agent (CTA) M1->M2 M3 Degassing (3x Freeze-Pump-Thaw) M2->M3 M4 Thermal Polymerization (60°C, 15-24h) M3->M4 M5 Precipitation & Purification M4->M5

Workflow for RAFT-mediated copolymerization of the functionalized monomer.

Step-by-Step Protocol: RAFT Copolymerization

Phase 1: Monomer Synthesis

  • React 2-Methoxy-4-(2-methylphenyl)benzoic acid with 2-hydroxyethyl methacrylate (HEMA) using the Steglich esterification conditions described in Strategy A (EDC/DMAP in DCM).

  • Purify the resulting biphenyl-methacrylate monomer via silica gel column chromatography (Hexane/Ethyl Acetate) to remove any trace inhibitors.

Phase 2: RAFT Polymerization Note: The following utilizes standard RAFT stoichiometry based on established CSIRO protocols[7][9].

  • Preparation: In a Schlenk tube, combine the synthesized biphenyl-methacrylate monomer, a co-monomer (e.g., MMA), Azobisisobutyronitrile (AIBN) as the initiator, and a suitable RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)[7][9]. A typical molar ratio is[Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Solvent Addition: Dissolve the mixture in anhydrous benzene or 1,4-dioxane (approx. 1 M total monomer concentration).

  • Degassing: Oxygen acts as a radical scavenger and will inhibit RAFT. De-gas the contents by performing three repeated freeze-pump-thaw cycles (freezing in liquid nitrogen, evacuating to 0.05 mm Hg, and thawing under argon)[6][7][9]. Seal the Schlenk tube under vacuum.

  • Polymerization: Submerge the sealed tube in a thermostated oil bath pre-heated to 60 °C. Allow the polymerization to proceed for 15–24 hours[6][9].

  • Termination & Recovery: Quench the reaction by rapid cooling in an ice bath and exposing the solution to air. Dilute with a minimal amount of THF and precipitate into cold methanol. Filter and dry the pink-tinted polymer (color derived from the dithio- end group) under vacuum.

Quantitative Data Summary

The choice between Strategy A and Strategy B depends on the specific requirements of the downstream application. The table below summarizes the expected experimental outcomes based on the physicochemical behavior of bulky biphenyl derivatives in polymer matrices.

ParameterStrategy A: Steglich GraftingStrategy B: RAFT Copolymerization
Reaction Environment Mild (Room Temp, 24-48h)Thermal (60 °C, 15-24h)
Expected Drug/Ligand Loading 10% – 45% (Sterically limited)Up to 100% (Tunable via feed ratio)
Polydispersity Index (PDI) Matches precursor polymer (Typically > 1.5)Highly controlled (Typically < 1.2)
Architectural Control Random distribution along backbonePrecise (Block, Star, or Gradient possible)
Primary Challenge Incomplete functionalization due to steric bulkRequires multi-step monomer synthesis
Best Suited For Rapid prototyping, modifying natural biopolymersAdvanced drug delivery, self-assembling nanogels

References

  • Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications. RSC Advances. Available at:[Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. Macromolecules (via CMU). Available at: [Link]

  • RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. ACS Publications. Available at: [Link]

  • Postfunctionalization of Self-Immolative Poly(dithiothreitol) Using Steglich Esterification. ACS Publications. Available at: [Link]

  • Chitin Nanocrystal Hydrophobicity Adjustment by Fatty Acid Esterification for Improved Polylactic Acid Nanocomposites. WUR eDepot. Available at:[Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the In Vivo Administration of 2-Methoxy-4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration routes, and dosing strategies for the novel compound 2-Methoxy-4-(2-methylphenyl)benzoic acid for in vivo studies. In the absence of established public data for this specific molecule, this guide synthesizes field-proven insights and established preclinical methodologies. It offers a foundational framework for developing robust, reproducible, and ethically sound animal study protocols. The protocols herein are designed to be self-validating systems, emphasizing physicochemical characterization, logical vehicle selection, and systematic dose-range finding to ensure data integrity and animal welfare.

Introduction: Navigating Preclinical Studies with a Novel Benzoic Acid Derivative

2-Methoxy-4-(2-methylphenyl)benzoic acid is a small molecule belonging to the benzoic acid class. Derivatives of benzoic acid are explored for a wide range of therapeutic applications, including as anti-inflammatory agents and modulators of metabolic pathways.[1][2] Structurally related compounds have been investigated as agonists for G-protein coupled receptors like GPR120, which are targets for treating type 2 diabetes and inflammation.[3][4][5]

The successful in vivo evaluation of any new chemical entity (NCE) is fundamentally dependent on the ability to administer the compound in a safe, reproducible manner that results in systemic exposure.[6][7] This guide addresses the critical first steps in this process: developing a suitable formulation and selecting an appropriate administration route and initial dosing regimen for 2-Methoxy-4-(2-methylphenyl)benzoic acid. We will proceed from the foundational step of vehicle screening to detailed administration protocols and dose-finding strategies, providing the scientific rationale behind each recommendation.

Physicochemical Properties and Formulation Development

The structure of 2-Methoxy-4-(2-methylphenyl)benzoic acid, with its multiple aromatic rings, suggests it is likely a hydrophobic molecule with poor aqueous solubility. This is a common challenge in preclinical development.[8] Therefore, the primary objective is to develop a stable and homogenous formulation—either a solution or a uniform suspension—that can be accurately dosed.[9]

Rationale for Vehicle Selection

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity or artifacts.[9][10] For initial studies, a tiered approach to vehicle screening is recommended.

G A Start: Compound Characterization B Tier 1: Aqueous Vehicles (PBS, Saline, Water) A->B C Is Compound Soluble? B->C D Tier 2: Co-Solvents & Surfactants (e.g., 5-10% DMSO, Tween® 80, PEG400) C->D No I Proceed with Solution Formulation C->I Yes E Is Compound Soluble? D->E F Tier 3: Complexing Agents (e.g., Cyclodextrins like HP-β-CD) E->F No E->I Yes G Is Compound Soluble? F->G H Tier 4: Suspensions / Oil-based (0.5% CMC, Corn Oil) G->H No G->I Yes J Proceed with Suspension Formulation H->J

Recommended Vehicle Screening Protocol

Objective: To identify a suitable vehicle that can solubilize or uniformly suspend 2-Methoxy-4-(2-methylphenyl)benzoic acid at the desired concentration.

Materials:

  • 2-Methoxy-4-(2-methylphenyl)benzoic acid

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Corn oil

  • Sterile water for injection

  • Vortex mixer, magnetic stirrer, sonicator

Procedure:

  • Target Concentration: Define a preliminary target concentration (e.g., 5 or 10 mg/mL) based on anticipated dose levels.

  • Solubility Testing:

    • Weigh 5 mg of the compound into separate glass vials.

    • Add 1 mL of each test vehicle (see Table 1) to a respective vial.

    • Vortex vigorously for 2 minutes.

    • Sonicate in a bath for 15-30 minutes if dissolution is not immediate. Gentle heating (37-40°C) may be applied, but compound stability must be confirmed.

    • Visually inspect for complete dissolution against a light and dark background. If a clear solution is formed, this is a promising vehicle.

    • If the compound does not dissolve, proceed to test suspension vehicles.

  • Suspension Uniformity:

    • For vehicles like 0.5% CMC or corn oil, assess the uniformity of the suspension after vortexing.

    • Let the suspension stand for 1-2 hours and observe for any rapid sedimentation. A good suspension will remain homogenous for a sufficient period to allow for accurate animal dosing.

  • Documentation: Record all observations meticulously.

Formulation Data Summary
Vehicle Composition Type Primary Route Advantages Considerations & Potential Liabilities
PBS, pH 7.4 Aqueous SolutionIV, IP, SC, POIsotonic, low toxicity.[11]Unlikely to work for hydrophobic compounds.
10% DMSO / 40% PEG400 / 50% Saline Co-Solvent SolutionIP, IV (with caution)Good solubilizing power for many compounds.[12]DMSO can have pharmacological effects and cause irritation.[13] Not ideal for chronic studies.
5% Tween® 80 in Saline Surfactant SolutionIP, POEnhances wetting and solubility.Can cause hypersensitivity reactions in some models.
20-40% HP-β-CD in Water [14]Complexation AgentPO, IP, IVLow toxicity, effectively enhances solubility of lipophilic drugs.[9]Can affect pharmacokinetics; may have dose-limiting renal effects.
0.5% CMC-Na in Water Aqueous SuspensionPOWell-tolerated, commonly used for oral dosing.[10]Not suitable for IV. Requires vigorous mixing to ensure dose uniformity.
Corn Oil Oil Suspension/SolutionPO, IP, SCSuitable for highly lipophilic compounds.[13]Absorption can be variable. Not suitable for IV.

In Vivo Administration Routes: A Comparative Analysis

The choice of administration route profoundly impacts the rate and extent of drug absorption, ultimately influencing pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.[15] For initial efficacy and toxicity studies of a novel compound like 2-Methoxy-4-(2-methylphenyl)benzoic acid, oral (PO) and intraperitoneal (IP) routes are the most common starting points.

Parameter Oral (PO) Gavage Intraperitoneal (IP) Injection
Absorption Speed Slower, variableRapid
Bioavailability Subject to first-pass metabolism in the liver, which can significantly reduce exposure.[1]Largely bypasses first-pass metabolism, leading to higher systemic exposure.[16]
Ease of Administration Requires skill to avoid tracheal insertion; less stressful with practice.Technically straightforward, rapid procedure.
Volume Up to 10 mL/kg for mice.[15]Up to 10 mL/kg for mice.[16][17]
Common Use Case Mimics clinical route for orally administered drugs; essential for bioavailability assessment.Proof-of-concept studies where achieving systemic exposure is prioritized; used for compounds with poor oral bioavailability.[18]
Primary Absorption Site Gastrointestinal tract.[1]Peritoneal cavity capillaries, portal vein.[16]

Step-by-Step Administration Protocols (Mouse Model)

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[19][20]

Protocol: Oral Gavage (PO)

Objective: To accurately deliver a specified volume of the formulation directly into the stomach.

Materials:

  • Mouse (appropriately restrained)

  • Formulation of 2-Methoxy-4-(2-methylphenyl)benzoic acid

  • Appropriately sized syringe (e.g., 1 mL)

  • Flexible plastic or rigid, ball-tipped stainless steel gavage needle (20-22 gauge for an adult mouse)

Procedure:

  • Preparation: Draw the calculated dose volume into the syringe. Ensure any suspensions are thoroughly mixed immediately before loading.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Introduce the needle into the mouth, passing it along the roof of the mouth towards the back of the throat.

    • Gently advance the needle down the esophagus. The animal should swallow as the tube passes. If there is any resistance or the animal exhibits respiratory distress, withdraw immediately.

  • Administration: Once the needle is in place, dispense the formulation smoothly and steadily.

  • Withdrawal: Remove the needle in a single, smooth motion following the same path as insertion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-dosing.

Protocol: Intraperitoneal (IP) Injection

Objective: To deliver the formulation into the peritoneal cavity for rapid systemic absorption.

Materials:

  • Mouse (appropriately restrained)

  • Formulation of 2-Methoxy-4-(2-methylphenyl)benzoic acid

  • 1 mL syringe with a 25-27 gauge needle.[15]

  • 70% Ethanol for disinfection (optional, per institutional guidelines)

Procedure:

  • Preparation: Draw the calculated dose volume into the syringe.

  • Restraint: Restrain the mouse in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be administered in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.[17]

  • Needle Insertion:

    • Insert the needle, bevel up, at a shallow angle (approximately 10-20 degrees) into the identified quadrant.

    • Advance the needle just enough to penetrate the abdominal wall. You may feel a slight "pop."

  • Aspiration: Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and re-attempt with a fresh preparation at a different site.

  • Injection: If aspiration is clear, inject the full volume of the formulation smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Dosing Strategy and Pharmacokinetic Considerations

Initial Dose Selection and Dose-Range Finding (DRF)

For a novel compound, the initial goal is to establish a Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or >20% body weight loss.[19]

G A Start: Define Study Objective B Review In Vitro Data (e.g., EC50, IC50) A->B C Single Dose Escalation Study (DRF) (e.g., 10, 30, 100 mg/kg) B->C D Monitor for Toxicity (Body Weight, Clinical Signs, Morbidity) C->D E Determine Maximum Tolerated Dose (MTD) D->E F Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) E->F MTD Identified G Conduct Efficacy / PK / PD Studies F->G H Refine Dosing Regimen (Frequency, Duration) G->H

DRF Study Design Example:

  • Animals: Small groups of mice (n=3 per group).

  • Dose Levels: A logarithmic dose escalation is common (e.g., 10, 30, 100 mg/kg).

  • Administration: Single dose via the chosen route (e.g., PO or IP).

  • Endpoints:

    • Mortality: Record any deaths over the observation period (typically 7-14 days).

    • Body Weight: Measure daily. A loss of >20% is a common humane endpoint.

    • Clinical Observations: Daily scoring for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

Pharmacokinetic (PK) and Metabolism Insights

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is critical for interpreting study results.[6]

  • Absorption: As discussed, the administration route is the primary determinant of absorption speed and bioavailability.

  • Metabolism: Benzoic acid and its derivatives are primarily metabolized in the liver.[1] The main pathway is conjugation with glycine to form hippuric acid, which is then excreted in the urine.[1][21] At high doses, this pathway can become saturated, leading to non-linear pharmacokinetics and potentially increased toxicity.[22][23] It is reasonable to hypothesize that 2-Methoxy-4-(2-methylphenyl)benzoic acid will follow a similar metabolic fate.

  • Excretion: The primary route of excretion for benzoic acid metabolites is renal.[1][21]

A preliminary PK study, often conducted alongside or after the DRF study, is highly recommended. This involves collecting blood samples at various time points after administration to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).

Conclusion

The successful in vivo evaluation of 2-Methoxy-4-(2-methylphenyl)benzoic acid hinges on a systematic and well-reasoned approach to formulation, administration, and dosing. By starting with a thorough vehicle screening to overcome likely solubility challenges, selecting an administration route aligned with study objectives, and conducting a careful dose-range finding study, researchers can build a solid foundation for generating reliable and interpretable preclinical data. The protocols and strategies outlined in this guide provide a comprehensive framework to advance the investigation of this and other novel chemical entities from the bench to meaningful in vivo models.

References

  • Dutta, M. (2020). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. IJPPR. [Link]

  • Oh, D. Y., et al. (2014). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice. Nature Medicine. [Link]

  • University of Wisconsin-Milwaukee. Routes and Volumes of Administration in Mice. UWM Animal Care Program. [Link]

  • Luo, J., et al. (2017). Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states. Bioscience Reports. [Link]

  • Silva, A. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Sipes, N. S., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Food and Chemical Toxicology. [Link]

  • Halls, C., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research. [Link]

  • Wang, D., et al. (2019). GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation. Clinical Science. [Link]

  • Oh, D. Y., et al. (2014). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice. PubMed. [Link]

  • Szychlinska, M. A., et al. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]

  • Kubota, K., et al. (1990). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. PubMed. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Aluri, K. C., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. PubMed. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. [Link]

  • BioAgilytix. (n.d.). The Ultimate Guide to Preclinical IND Studies. BioAgilytix. [Link]

  • Bridges, J. W., et al. (1970). The fate of benzoic acid in various species. Biochemical Journal. [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. [Link]

  • Jicsinszky, L. (2020). Response to "Can I use cyclodextrin to dissolve poor soluble drug to inject it intraperitoneal (IP)?". ResearchGate. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Singh, R., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]

  • Shang, Y., et al. (2021). Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung. Journal of Nanobiotechnology. [Link]

  • Tuntland, T., et al. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. [Link]

  • Khan, R. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

  • Pfizer. (n.d.). GAD Vehicles Database. Pfizer. [Link]

  • The 3Hs Initiative. (n.d.). Voluntary Oral Dosing. The 3Hs Initiative. [Link]

  • University of Tennessee Health Science Center IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. UTHSC. [Link]

  • Vare, P. S., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]

  • Samie, S., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Samie, S., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E. [Link]

  • Miao, Y., et al. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine. [Link]

  • Grinstead, G. S., et al. (2018). Effect of Benzoic Acid Feeding Strategy on Weanling Pig Growth Performance and Fecal Dry Matter. Kansas State University Agricultural Experiment Station and Cooperative Extension Service. [Link]

  • Wa, Y. (2014). Response to "What are the vehicles used to dissolve drugs for in vivo treatment?". ResearchGate. [Link]

  • Cliffe, I. A., et al. (1993). 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' -[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPI and p-MPPF) as 5-HT1A receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Robertson, D. W., et al. (1988). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Industrial Scale-Up Synthesis of 2-Methoxy-4-(2-methylphenyl)benzoic Acid: Process Optimization and Palladium Remediation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unsymmetrical biphenyl systems, such as 2-Methoxy-4-(2-methylphenyl)benzoic acid , is a critical node in the development of numerous active pharmaceutical ingredients (APIs). While the Suzuki-Miyaura cross-coupling reaction is the gold standard for constructing these scaffolds, transitioning from a laboratory flask to a multi-kilogram pilot plant introduces severe thermodynamic, mass-transfer, and purification bottlenecks.

This application note details a robust, self-validating industrial protocol for the synthesis of 2-Methoxy-4-(2-methylphenyl)benzoic acid. By exploiting the acid-base properties of the substrates, we outline a highly efficient phase-separation workup that circumvents traditional chromatography. Furthermore, we address the critical challenge of heavy metal remediation, demonstrating how targeted aqueous washes can reduce residual palladium from >8,000 ppm to <10 ppm, ensuring compliance with stringent ICH Q3D regulatory guidelines [1].

Mechanistic Rationale & Route Design

The target molecule is synthesized via the cross-coupling of 4-bromo-2-methoxybenzoic acid and o-tolylboronic acid .

Causality in Experimental Choices
  • Substrate Sterics: The ortho-methyl group on the boronic acid introduces significant steric hindrance, which can retard the transmetalation step of the catalytic cycle. To overcome this without resorting to ultra-expensive proprietary ligands, we utilize Pd(dppf)Cl₂ . The large bite angle of the dppf ligand accelerates reductive elimination, driving the reaction forward despite steric crowding.

  • Solvent System (2-BuOH/H₂O): We select a biphasic 2-butanol/water (7:3) system. At the reaction temperature (89–90 °C), this mixture homogenizes, allowing intimate mixing of the hydrophobic catalyst and the hydrophilic potassium carboxylate salts. Upon cooling, it cleanly separates into two phases, laying the groundwork for our purification strategy [1].

  • Anaerobic Control: Strict exclusion of oxygen is mandatory. Oxygen not only deactivates the Pd(0) active species but also promotes the oxidative homocoupling of o-tolylboronic acid into 2,2'-dimethylbiphenyl (dimer impurity), which consumes starting material and complicates downstream purification [1].

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OA Oxidative Addition (4-bromo-2-methoxybenzoic acid) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(Br)(dppf) OA->PdII TM Transmetalation (o-tolylboronic acid + K2CO3) PdII->TM PdII_2 Pd(II) Diaryl Complex Ar-Pd-Ar'(dppf) TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Catalyst Product 2-Methoxy-4-(2-methylphenyl) benzoic acid RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting steric bottlenecks.

Process Optimization Data

During process development, the reaction conditions and palladium scavenging techniques were rigorously evaluated. The primary goal was to maximize yield while minimizing the E-factor (environmental impact) and residual palladium [2].

Table 1: Optimization of Reaction and Palladium Remediation Conditions

Solvent SystemBase (Equiv)Catalyst (mol %)Pd Scavenger WashYield (%)Purity (HPLC)Residual Pd (ppm)
THF / H₂O (1:1)Na₂CO₃ (2.5)Pd(PPh₃)₄ (2.0)None (Direct Cryst.)68%92.1%8,450 ppm
EtOH / H₂O (1:1)K₂CO₃ (3.0)Pd(dppf)Cl₂ (0.5)Silica-Thiol81%96.5%420 ppm
2-BuOH / H₂O (7:3)K₂CO₃ (3.0)Pd(dppf)Cl₂ (0.5)Toluene / NaHSO₃89%>99.5%45 ppm
2-BuOH / H₂O (7:3) K₂CO₃ (3.0) Pd(dppf)Cl₂ (0.5) Toluene / L-Cysteine 91% >99.8% <10 ppm

Data demonstrates that the combination of a 2-BuOH/H₂O solvent system with an L-Cysteine phase-extraction wash provides the optimal balance of high yield and regulatory-compliant palladium clearance [2, 3].

Workup Logic & Impurity Tracking

Because the product contains a carboxylic acid, it exists as a water-soluble potassium salt under the basic reaction conditions. This allows us to perform an inverse extraction. By discarding the organic phase post-reaction, we immediately purge neutral impurities (such as the 2,2'-dimethylbiphenyl dimer and triphenylphosphine oxides).

To remove the residual palladium, we introduce L-cysteine (or sodium bisulfite) into the aqueous product layer. Sulfur strongly outcompetes the carboxylate for Pd(II) coordination, forming a highly lipophilic complex that is easily washed away with a secondary toluene extraction[3]. Finally, acidification of the purified aqueous layer triggers the crystallization of the pure API intermediate.

Workup RM Crude Reaction (Biphasic Mixture) PhaseSep Phase Separation (Discard Organic) RM->PhaseSep PdScavenge Aqueous Wash (Toluene + L-Cysteine) PhaseSep->PdScavenge Aqueous (Product Salt) Acidify Acidification (6M HCl to pH 2.5) PdScavenge->Acidify Aqueous (Pd Cleared) Cryst Crystallization & Filtration Acidify->Cryst Pure Pure Product (<10 ppm Pd) Cryst->Pure

Figure 2: Phase-separation and palladium scavenging workflow for API isolation.

Detailed Experimental Protocol (10 kg Pilot Scale)

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: Reaction Setup (Anaerobic)
  • Purge: Inert a 100 L glass-lined reactor with nitrogen (N₂) via three vacuum/purge cycles.

  • Charge: Add 4-bromo-2-methoxybenzoic acid (10.0 kg, 43.3 mol), o-tolylboronic acid (7.06 kg, 51.9 mol, 1.2 equiv), and K₂CO₃ (17.9 kg, 129.9 mol, 3.0 equiv).

  • Solvent Addition: Add degassed 2-butanol (35 L) and degassed deionized water (15 L). Stir at 150 rpm.

  • Catalyst Addition: Briefly open the port under positive N₂ flow and charge Pd(dppf)Cl₂ (158 g, 0.5 mol %).

  • Heating: Heat the jacket to 100 °C to achieve an internal reflux temperature of 89–90 °C.

Step 2: In-Process Control (IPC)
  • After 6 hours, sample the organic phase.

  • HPLC Criterion: The reaction is deemed complete when unreacted 4-bromo-2-methoxybenzoic acid is ≤ 1.0% (Area %). If incomplete, continue heating for 2 hours and resample.

Step 3: Phase Separation & Palladium Scavenging
  • Cooling: Cool the reactor to 40 °C. Add additional DI water (20 L) and toluene (10 L) to facilitate crisp phase separation.

  • Separation: Allow the mixture to settle for 30 minutes. Drain the lower aqueous layer (containing the product) into a clean holding vessel. Discard the upper organic layer (contains dimer impurities and free ligands).

  • Scavenging Wash: Return the aqueous layer to the reactor. Add an aqueous solution of L-cysteine (0.5 kg in 5 L H₂O) and toluene (15 L). Heat to 60 °C and agitate vigorously for 2 hours [2].

  • Separation: Stop agitation, settle for 30 minutes, and discard the upper toluene layer (contains Pd-cysteine complexes).

Step 4: Crystallization and Isolation
  • Polishing Filtration: Pass the aqueous layer through a 1 µm inline filter into a clean crystallization vessel to remove any insoluble particulates.

  • Acidification: Cool the solution to 15 °C. Slowly dose 6M HCl (approx. 22 L) via an addition funnel over 3 hours, maintaining the internal temperature below 25 °C, until the pH reaches 2.0–2.5. A thick white slurry will form.

  • Aging & Filtration: Stir the slurry for an additional 4 hours at 10 °C to ensure complete crystallization. Filter the product via a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold DI water (2 × 15 L). Dry under vacuum at 50 °C for 24 hours.

  • Expected Yield: 9.5 – 10.0 kg (90–95%). White to off-white crystalline powder.

References

  • Yamamoto, Y., Yamaguchi, K., & Yaji, K. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 29(9), 2339-2345. URL:[Link]

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. URL:[Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. URL:[Link]

Troubleshooting & Optimization

overcoming low solubility of 2-Methoxy-4-(2-methylphenyl)benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxy-4-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the key challenge associated with this compound: its low aqueous solubility. Here, we provide troubleshooting guides and FAQs to help you successfully incorporate this molecule into your experimental workflows.

Compound Overview

2-Methoxy-4-(2-methylphenyl)benzoic acid is a carboxylic acid derivative. Its structure, featuring two aromatic rings, suggests significant hydrophobicity, which is the primary cause of its poor solubility in aqueous buffers. Understanding its physicochemical properties is the first step in developing an effective formulation strategy.

PropertyEstimated ValueRationale & References
Molecular Weight ~242.27 g/mol Based on its chemical formula (C15H14O3).[1]
Predicted XLogP3 ~3.0 - 4.0XLogP is a measure of lipophilicity. Similar structures like 2-(4-Methoxyphenyl)benzoic acid and 2-Methoxy-4-methylbenzoic acid have XLogP values of 2.9 and 2.8, respectively.[2][3] The additional methyl group on the second phenyl ring likely increases lipophilicity.
Predicted pKa ~3.9 - 4.2As a benzoic acid derivative, its acidity is influenced by its substituents. Benzoic acid has a pKa of ~4.2.[4] The ortho-methoxy group is weakly electron-withdrawing, which can slightly increase acidity, lowering the pKa.[5] For comparison, 2-methylbenzoic acid has a pKa of ~3.91.[4]
Classification Weak AcidThe presence of the carboxylic acid functional group defines its acidic nature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound precipitated when I added it to my neutral pH buffer (e.g., PBS at pH 7.4). What happened and how can I fix it?

A1: The Cause of Precipitation:

This is expected behavior for a poorly soluble weak acid. At a neutral pH of 7.4, which is significantly above the compound's estimated pKa of ~4, the carboxylic acid group will be deprotonated (ionized) into its carboxylate form (-COO⁻). While ionization generally increases solubility, the inherent hydrophobicity of the large aromatic structure can still limit the absolute solubility, leading to precipitation if the concentration exceeds its solubility limit.

The Solution: pH Adjustment

The most direct method to solubilize a weak acid is to fully ionize it by raising the pH.[6][7] By preparing a concentrated stock solution in a basic medium, you can then dilute it into your final assay buffer.

Protocol: Alkaline Stock Solution Preparation
  • Weigh your desired amount of 2-Methoxy-4-(2-methylphenyl)benzoic acid.

  • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while vortexing. The goal is to create a concentrated stock solution (e.g., 10-100 mM).

  • Continue adding the basic solution until the solid is fully dissolved. The pH of this stock solution will be high.

  • Serially dilute this concentrated stock solution into your final aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The buffering capacity of your final medium should bring the pH back to the desired physiological range.

Trustworthiness Check: Always verify the final pH of your solution after adding the stock. A small addition of a highly concentrated stock should not significantly alter the pH of a well-buffered system. If it does, you may need to re-evaluate the buffer's strength or the stock concentration.

Q2: I can't reach my target concentration even after pH adjustment. What are my next steps?

A2: Advanced Solubilization Strategies:

If pH manipulation is insufficient, the next step is to employ formulation-based strategies. The choice depends on the requirements of your experimental system. The following diagram presents a decision-making workflow.

G cluster_0 In Aqueous Solution cluster_1 Forms Water-Soluble Complex Compound Hydrophobic Compound (Low Solubility) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Inclusion Complex (High Solubility) Compound_in_CD Compound

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol: Cyclodextrin Formulation

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

  • Slowly add the powdered compound to the cyclodextrin solution while stirring or sonicating.

  • Allow the mixture to equilibrate (this can take several hours to overnight) to ensure maximum complexation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Frequently Asked Questions (FAQs)

Q3: How do the different solubilization strategies compare?

A3: Each method has distinct advantages and disadvantages. The best choice is highly dependent on your specific application.

StrategyMechanismProsConsBest For...
pH Adjustment Increases the fraction of the ionized, more soluble form of the acid. [6]Simple, inexpensive, and avoids potentially confounding excipients. [8]Only effective for ionizable compounds; risk of precipitation upon dilution if buffering is inadequate.Initial screening, simple buffer systems, in vitro assays where pH can be controlled.
Co-solvents Reduces the polarity of the solvent (water), making it more favorable for a non-polar solute. [9]High solubilizing power for many compounds; easy to prepare concentrated stocks.Potential for biological interference (e.g., toxicity, enzyme inhibition) even at low concentrations. [7]High-throughput screening (using DMSO); experiments where a vehicle control can be rigorously applied.
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble host-guest complex. [10]Generally low toxicity; can improve bioavailability and stability. [11][12]Can be expensive; may interact with cell membranes or other components of the assay; complexation is an equilibrium process. [10]In vivo studies, cell-based assays sensitive to organic solvents.
Surfactants Incorporates the compound into micelles above the critical micelle concentration (CMC). [6][9]High solubilization capacity.Can disrupt cell membranes; micelles can alter a compound's effective concentration and availability.Formulations where cell lysis is not a concern; some lipid-based delivery systems. [13]
Lipid-Based Systems Dissolves the lipophilic drug in a lipid vehicle or self-emulsifying system. [14][15]Can significantly enhance oral absorption by mimicking the body's natural fat digestion process. [16]Complex formulations to develop; may not be suitable for simple aqueous assays.Oral drug delivery development for preclinical and clinical studies.
Q4: Should I be concerned about using techniques like particle size reduction?

A4: Yes, while particle size reduction (e.g., micronization or nanosizing) is a powerful strategy, its relevance depends on the experimental context. According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate. [10][17]This is critically important for oral bioavailability, where a drug must dissolve in the gastrointestinal tract before it can be absorbed. [18]However, for preparing a stock solution in a lab, you are typically trying to increase the equilibrium solubility (the maximum amount that can dissolve), not just the rate. While smaller particles will dissolve faster, they will not necessarily increase the final concentration you can achieve in solution. Therefore, for most in vitro applications, the chemical modification strategies outlined above (pH, co-solvents, cyclodextrins) are more direct and effective.

Q5: Can I combine different solubilization methods?

A5: Absolutely. Combining methods is an advanced strategy that can be very effective. For instance, you could prepare a solution of your compound in a buffer containing both a cyclodextrin and a small amount of a co-solvent. [7]Another common approach is to use pH adjustment to ionize the compound and then add a cyclodextrin to further solubilize the less-polar ionized form. This requires careful optimization and validation to ensure that the combination of excipients does not interfere with your experiment.

References
  • Patsnap Eureka. (2025, July 31).
  • Drug Discovery & Development. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • WuXi AppTec. (2024, March 15).
  • Drug Discovery Online. (2023, December 18).
  • MDPI. (2019, March 9).
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • World Pharma Today. (2025, October 17).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Taylor & Francis Online. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylbenzoic acid 97%.
  • Guidechem. (n.d.). 2-methoxy-4-[2-(4-methylphenyl)sulfonyloxyethyl]benzoic acid methyl ester.
  • ChemBK. (n.d.). Benzoic acid, 4-[(4-methylphenyl)methoxy]-.
  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Lubrizol. (2022, March 29).
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843).
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • University of California, Davis. (n.d.). Table 20.
  • Evergreensino Chemical Co., Ltd. (2025, May 23).

Sources

how to dissolve 2-Methoxy-4-(2-methylphenyl)benzoic acid in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Solvation Strategies

As a Senior Application Scientist, I frequently consult with researchers facing the complex challenge of transitioning highly lipophilic small molecules from organic stock solutions into aqueous biological assays. 2-Methoxy-4-(2-methylphenyl)benzoic acid presents a classic solvation paradox: it possesses a polar carboxylic acid headgroup tethered to a bulky, hydrophobic biphenyl-derivative core.

This portal provides a self-validating protocol, causality-driven explanations, and a troubleshooting matrix to ensure complete solvation, prevent micro-precipitation, and maintain cellular viability during your in vitro assays.

Section 1: Chemical Profiling & Solvation Dynamics (FAQ)

Q: Why is 2-Methoxy-4-(2-methylphenyl)benzoic acid prone to precipitation in cell culture media despite being fully soluble in DMSO? A: The causality lies in a phenomenon known as "hydrophobic collapse" driven by a sudden dielectric shift. In 100% anhydrous dimethyl sulfoxide (DMSO), the polar aprotic solvent efficiently solvates both the carboxylic acid (via hydrogen bonding) and the lipophilic o-tolyl rings. However, when this stock is spiked into aqueous cell culture media (pH ~7.4), the dielectric constant abruptly shifts from ~47 (DMSO) to ~80 (water). Although the carboxylic acid deprotonates into a more soluble carboxylate at this pH, the hydrophobic bulk of the molecule often aggregates via dispersion forces before thermodynamic equilibrium is reached, forming micro-crystals.

Table 1: Physicochemical Constraints & Solvation Metrics

ParameterValue / CharacteristicSolvation Impact & Causality
Molecular Weight ~242.27 g/mol Small molecule; readily diffuses across membranes if maintained in a fully solvated, monomeric state.
Core Scaffold Lipophilic BiphenylHigh hydrophobicity drives rapid aggregation in high-dielectric aqueous environments.
Functional Group Carboxylic Acid (pKa ~4.5)Deprotonates at physiological pH (7.4). Requires rapid mechanical mixing to ionize before the hydrophobic core can aggregate.
Solvent (DMSO) Polar Aprotic, HygroscopicReadily absorbs atmospheric moisture, which can prematurely degrade the stock or cause spontaneous precipitation[1].

Section 2: The Self-Validating Solvation Protocol

To establish a trustworthy assay, your protocol must be a self-validating system. The following methodology includes built-in quality control checkpoints to guarantee compound integrity before it ever touches your cells.

Step-by-Step Methodology:

  • Powder Equilibration: Before opening, allow the sealed vial of 2-Methoxy-4-(2-methylphenyl)benzoic acid to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents ambient condensation from introducing water into the powder, which would compromise the anhydrous environment required for the master stock.

  • Master Stock Formulation: Weigh the powder and dissolve it in high-purity, anhydrous DMSO to yield a concentrated master stock (e.g., 10 mM or 50 mM). Vortex vigorously for 30 seconds.

  • Validation Check 1 (Optical Transmittance): Inspect the solution against a direct light source. It must be optically clear and free of striations. If the solution appears faintly opaque, sonicate in a 37°C water bath for 5 minutes to disrupt initial hydrophobic clusters.

  • Cryo-Preservation: DMSO is highly hygroscopic; water absorption over time degrades stock integrity[1]. Aliquot the master stock into single-use amber vials and store at -80°C to prevent freeze-thaw degradation and moisture ingress[1].

  • Aqueous Phase Transition (Media Dilution): Pre-warm your complete cell culture media to 37°C. While creating a gentle vortex in the media tube, add the thawed DMSO stock dropwise.

    • Causality: Adding cold media to DMSO, or adding DMSO as a single bolus, creates localized zones of high water concentration, triggering immediate hydrophobic collapse.

  • Validation Check 2 (Phase-Contrast Verification): Before applying the treated media to your cells, pipette a 10 µL drop onto a glass slide and observe under a phase-contrast microscope at 20X magnification. The field must be completely free of micro-crystals or refractive aggregates.

Workflow Start Weigh 2-Methoxy-4-(2-methylphenyl) benzoic acid DMSO Add Anhydrous DMSO (Target: 10 mM or 50 mM) Start->DMSO Vortex Vortex & Sonicate (Water bath, 37°C, 5 min) DMSO->Vortex Aliquot Aliquot into single-use vials (Store at -80°C) Vortex->Aliquot Master Stock Dilute Pre-warm Culture Media (37°C) Add stock dropwise while mixing Aliquot->Dilute Thaw immediately before use Final Final Assay Concentration (DMSO ≤ 0.1%) Dilute->Final

Workflow for preparing and diluting hydrophobic benzoic acid stocks in DMSO.

Section 3: Troubleshooting Guide & Experimental FAQs

Q: My cells in the vehicle control group are exhibiting morphological changes and reduced viability. What is wrong? A: You are likely exceeding the maximum tolerable DMSO concentration for your specific cell line. DMSO is a potent solvent that facilitates the entry of organic molecules into tissues and can disrupt cellular lipid bilayers[2]. For most continuous cell lines, the final DMSO concentration must be strictly maintained at or below 0.5%, and ideally ≤0.1%, to prevent solvent-induced cytotoxicity[3]. Ensure your master stock is highly concentrated (e.g., 50 mM) so the volume added to the media remains negligible.

Q: I passed Validation Check 1, but I am seeing micro-precipitation during Validation Check 2. How do I rescue the aqueous dilution? A: If dropwise addition into pre-warmed media fails, the compound's hydrophobicity is overpowering the solvation capacity of the media. You must employ a carrier-mediated intermediate dilution.

  • The Fix: Prepare an intermediate dilution using 0.1% Bovine Serum Albumin (BSA) in PBS. BSA acts as a hydrophobic carrier protein, sequestering the lipophilic o-tolyl moiety within its hydrophobic pockets and preventing aggregation. Dilute your DMSO stock into the BSA-PBS first, then transfer this stabilized mixture into your final culture media.

Troubleshooting Precip Issue: Micro-precipitation in Culture Media Check1 Is media pre-warmed to 37°C? Precip->Check1 Fix1 Warm media to 37°C before addition Check1->Fix1 No Check2 Is addition rapid or dropwise? Check1->Check2 Yes Fix2 Add dropwise while vortexing/swirling Check2->Fix2 Rapid Check3 Use carrier protein? Check2->Check3 Dropwise Fix3 Pre-complex with 0.1% BSA in PBS Check3->Fix3 Try Carrier

Decision tree for troubleshooting compound precipitation in aqueous cell culture media.

Q: What safety precautions are necessary when handling the concentrated DMSO master stock? A: DMSO acts as a highly efficient transdermal carrier. It will readily transport dissolved 2-Methoxy-4-(2-methylphenyl)benzoic acid directly through the skin barrier and into your bloodstream. Standard latex or thin nitrile gloves are often insufficient for prolonged exposure; double-gloving or using specialized butyl rubber gloves is strongly recommended when handling concentrated DMSO stock solutions to ensure operator safety[2].

References

  • Thermo Fisher Scientific. "LIVE/DEAD Cell-Mediated Cytotoxicity Kit." Thermo Fisher Scientific.
  • Benchchem. "Remodelin hydrobromide stability in DMSO at room temperature." Benchchem.
  • Benchchem. "Norglaucine hydrochloride | 39945-41-0." Benchchem.

Sources

troubleshooting low yield in 2-Methoxy-4-(2-methylphenyl)benzoic acid cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Suzuki-Miyaura Cross-Coupling of 2-Methoxy-4-(2-methylphenyl)benzoic Acid

Welcome to the Technical Support Center. Synthesizing 2-methoxy-4-(2-methylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of chemical challenges. While the aryl halide (4-bromo-2-methoxybenzoic acid) possesses a potentially coordinating free carboxylic acid, the nucleophilic partner (o-tolylboronic acid) introduces significant steric hindrance and a high propensity for protodeboronation[1].

As an Application Scientist, I have structured this guide to move beyond generic protocols. We will dissect the causality behind reaction failures, provide a self-validating workflow, and establish an optimized protocol to ensure high-yield carbon-carbon bond formation.

Part 1: Mechanistic Failure Modes

Before adjusting equivalents or temperatures, it is critical to understand why this specific substrate combination fails under standard conditions. The diagram below maps the catalytic cycle alongside the two primary failure pathways encountered with these substrates.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Base / Transmetalation Fail1 Catalyst Poisoning (Free Acid) OxAdd->Fail1 Carboxylate Coordination Product Coupled Product (Ester) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr Aryl Bromide ArBr->OxAdd ArB o-Tolylboronic Acid ArB->TransMet Fail2 Protodeboronation (Toluene) ArB->Fail2 H2O / Heat

Figure 1: Catalytic cycle highlighting free acid poisoning and protodeboronation failure modes.

Part 2: In-Depth Troubleshooting FAQs

Q1: I am attempting to couple 4-bromo-2-methoxybenzoic acid directly with o-tolylboronic acid using Pd(PPh3)4 and K2CO3, but my yields are <10%. What is the primary failure mechanism? Scientist's Insight: The failure is dual-faceted, primarily driven by the free carboxylic acid . Under basic coupling conditions, the carboxylic acid is deprotonated. The resulting carboxylate is a strong σ-donor that competitively coordinates to the palladium(II) center, forming stable, unreactive palladacycles or off-cycle complexes. Furthermore, the acidic proton consumes the base required to activate the boronic acid for transmetalation. Resolution: A self-validating protocol must isolate variables. You must mask the carboxylic acid via esterification (e.g., forming methyl 4-bromo-2-methoxybenzoate) prior to the coupling step. Once the C-C bond is formed, a simple LiOH saponification will reveal the target acid.

Q2: I switched to the methyl ester (methyl 4-bromo-2-methoxybenzoate), but my conversion is still stalled at 40%, and GC-MS shows massive amounts of toluene. Why? Scientist's Insight: You are observing protodeboronation , the nemesis of sterically hindered boronic acids[1]. The o-tolylboronic acid has an ortho-methyl group that induces steric strain during the transmetalation transition state. Because transmetalation is kinetically hindered, the competing side-reaction—base-catalyzed hydrolysis of the C-B bond (protodeboronation)—dominates, yielding toluene. Recent mechanistic studies confirm that bulky phosphine ligands can paradoxically accelerate this degradation pathway if water is present in the system[2]. Resolution: Shift the kinetic balance. Use strictly anhydrous solvents (e.g., dry 1,4-dioxane) to eliminate the proton source. Switch from aqueous carbonate bases to anhydrous, finely milled Cs2CO3. Finally, increase the equivalents of o-tolylboronic acid to 1.5–2.0 eq to compensate for unavoidable background degradation.

Q3: Which ligand architecture is optimal for overcoming the steric hindrance of the o-tolyl group without causing catalyst death? Scientist's Insight: Standard ligands like PPh3 are insufficient for ortho-substituted biaryl couplings; they lack the steric bulk to promote rapid reductive elimination and the electron richness to stabilize the Pd(0) intermediate. You need a dialkylbiaryl phosphine (Buchwald ligand) such as SPhos [3]. SPhos is specifically engineered for coupling hindered, non-activated aryl bromides. The methoxy groups on the lower ring of SPhos provide secondary coordination to the Pd center, stabilizing it against palladium black precipitation at higher temperatures.

Part 3: Quantitative Optimization Matrix

The table below summarizes the causality of different reaction parameters on the yield of the target cross-coupling.

Substrate StateCatalyst / LigandBase & Solvent SystemTemp (°C)ProtodeboronationIsolated Yield
Free AcidPd(PPh3)4K2CO3 (aq) / Dioxane80High< 10%
Methyl EsterPd(PPh3)4K2CO3 (aq) / Dioxane80High32%
Methyl EsterPd(OAc)2 / SPhosK3PO4 (aq) / Toluene100Moderate65%
Methyl Ester Pd(OAc)2 / SPhos Cs2CO3 (anhydrous) / Dioxane 100 Low 88%

Part 4: Diagnostic Workflow

Use the following decision tree to systematically troubleshoot low yields during your optimization runs.

Troubleshooting Start Low Yield in Target Cross-Coupling Q1 Are you coupling the free carboxylic acid? Start->Q1 A1_Yes Yes: Protect as Methyl Ester Q1->A1_Yes Yes A1_No No: Proceed to Boronic Acid Check Q1->A1_No No Q2 Is Toluene detected (Protodeboronation)? A1_No->Q2 A2_Yes Yes: Use anhydrous solvent, Cs2CO3, and SPhos Q2->A2_Yes Yes A2_No No: Check Catalyst Activation / Degassing Q2->A2_No No

Figure 2: Diagnostic decision tree for isolating Suzuki-Miyaura coupling failures.

Part 5: Validated Experimental Protocol

This self-validating, three-step protocol bypasses the free-acid coordination issue and suppresses protodeboronation to deliver the final target molecule.

Step 1: Esterification (Protection)
  • Suspend 4-bromo-2-methoxybenzoic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add concentrated H2SO4 (0.1 equiv) dropwise.

  • Reflux for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The ester will run significantly higher (Rf ~0.6) than the baseline free acid.

  • Concentrate, neutralize with saturated NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate to yield methyl 4-bromo-2-methoxybenzoate .

Step 2: Anhydrous Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine methyl 4-bromo-2-methoxybenzoate (1.0 equiv), o-tolylboronic acid (1.5 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times. Self-Validation: Oxygen must be excluded to prevent phosphine oxidation[1].

  • Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Heat the mixture to 100 °C for 8–12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate.

  • Purify via flash chromatography to isolate methyl 2-methoxy-4-(2-methylphenyl)benzoate .

Step 3: Saponification (Deprotection)
  • Dissolve the coupled ester in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add LiOH·H2O (3.0 equiv) and stir at 50 °C for 4 hours.

  • Remove organic solvents under reduced pressure.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH ~2.

  • Collect the precipitated white solid via vacuum filtration. Wash with cold water and dry under high vacuum to afford pure 2-Methoxy-4-(2-methylphenyl)benzoic acid .

References

  • BenchChem Technical Support Team. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem, Dec 2025.
  • Ser, C. T., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, Nov 2025.
  • BenchChem Technical Support Team.

Sources

optimizing mobile phase for 2-Methoxy-4-(2-methylphenyl)benzoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC method optimization. This guide is specifically engineered for researchers and drug development professionals tasked with analyzing 2-Methoxy-4-(2-methylphenyl)benzoic acid .

Because this analyte features a highly hydrophobic biphenyl core coupled with an ionizable carboxylic acid group, standard generic HPLC gradients often fail, resulting in severe peak tailing, retention time drift, or peak splitting. This guide synthesizes chemical causality with field-proven methodologies to help you build a robust, self-validating chromatographic method.

Diagnostic Logic: Isolating the Root Cause of Peak Distortion

Before altering your mobile phase chemistry, you must determine whether your peak distortion is a chemical issue (acid-base interaction) or a physical issue (column void, dead volume).

DiagnosticTree Start Observe Peak Anomaly: Tailing or Splitting? InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue: Check void volume, fittings, or column bed. CheckNeutral->Physical Yes (Both tail) Chemical Chemical Issue: Acid-Base Interaction. CheckNeutral->Chemical No (Only analyte tails) CheckPH Is Mobile Phase pH within ±1 of pKa (~4.0)? Chemical->CheckPH FixPH Adjust pH to ≤ 2.5 (e.g., 0.1% Formic Acid) to fully protonate. CheckPH->FixPH Yes (Mixed ionization)

Diagnostic decision tree for distinguishing physical column defects from chemical pH interactions.

Frequently Asked Questions (FAQs): The Chemistry of the Separation

Q1: Why does 2-Methoxy-4-(2-methylphenyl)benzoic acid exhibit severe peak tailing or splitting under unbuffered water/acetonitrile gradients? A1: The root cause is a dynamic ionization equilibrium. The carboxylic acid group on this molecule has an estimated of ~4.0. Unbuffered HPLC-grade water typically has a pH of 5.5 to 6.0 due to dissolved . When the mobile phase pH is near the analyte's , the compound exists simultaneously in both its unionized (hydrophobic) and ionized (hydrophilic) states[1]. Because these two states partition differently into the C18 stationary phase, the peak broadens, tails, or splits entirely. To achieve a symmetrical peak, you must suppress ionization by maintaining the mobile phase pH at least 1.5 units below the [2].

Q2: How do I definitively prove my peak tailing is caused by mobile phase pH and not a failing column? A2: You must isolate the variables using a self-validating system check. Inject a highly hydrophobic, non-ionizable compound (such as Toluene) alongside your sample. Neutral compounds cannot undergo acid-base secondary interactions[3]. If the neutral marker elutes as a perfectly symmetrical peak (Asymmetry Factor 1.2) but your benzoic acid derivative tails, the issue is purely chemical (pH/ionization). If both peaks tail, you have a physical problem, such as a column void or extra-column dead volume[3].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A3: [4]. 2-Methoxy-4-(2-methylphenyl)benzoic acid contains a sterically hindered biphenyl core. ACN is an aprotic solvent that readily participates in interactions with aromatic rings, offering superior selectivity and sharper peak shapes for biphenyl derivatives compared to Methanol[5]. Furthermore, ACN maintains a lower system backpressure, allowing for faster equilibration and higher flow rates.

Q4: Do I need to worry about secondary silanol interactions with this compound? A4: While secondary silanol interactions primarily cause tailing in basic compounds, un-endcapped silanols (which become deprotonated at pH > 3.0) can still cause baseline drift and minor retention shifts for acidic compounds[4]. Utilizing a modern, base-deactivated, end-capped C18 or Phenyl-Hexyl column in conjunction with a low-pH buffer will eliminate this variable entirely.

Quantitative Data: Mobile Phase Buffer Selection Matrix

To keep the benzoic acid fully protonated, a low-pH buffer is mandatory. The table below summarizes the optimal additives based on your detection method.

Buffer SystemTypical pH (0.1% v/v)LC-MS Compatible?UV CutoffRecommendation for this Analyte
0.1% Phosphoric Acid ~2.1No195 nmOptimal for UV/DAD. Excellent buffering capacity; ensures 100% protonation[6].
0.1% Formic Acid ~2.7Yes210 nmOptimal for LC-MS. Good volatility, though pH is slightly closer to the [1].
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (with suppression)210 nmAlternative. Strong ion-pairing agent; excellent peak shape, but can suppress MS signals.
10 mM Ammonium Acetate ~4.8Yes210 nmNot Recommended. pH is too close to the analyte's , risking peak distortion[7].

Self-Validating Experimental Protocol: Mobile Phase Optimization

Do not rely on trial and error. Execute the following step-by-step methodology to establish a robust, self-validating chromatographic method.

Step 1: System Preparation and Void Check (The Control)

  • Flush the HPLC system with 50:50 Water:Acetonitrile (without buffer) for 20 column volumes to purge precipitated salts.

  • Inject 10 L of a 0.1 mg/mL Toluene standard (Neutral Marker).

  • Calculate the Asymmetry Factor ( ). Validation Gate: Proceed to Step 2 only if . If , replace the column or check fittings.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication or vacuum filtration. Verify the pH is ~2.1[6].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Gradient Execution Because the 2-Methoxy-4-(2-methylphenyl)benzoic acid is highly hydrophobic, it requires a strong elution solvent.

  • Set flow rate to 1.0 mL/min (assuming a standard 4.6 mm ID column).

  • Program a linear gradient: Start at 40% B, ramp to 90% B over 12 minutes, hold at 90% B for 3 minutes, and return to 40% B for 5 minutes of equilibration.

Step 4: Suitability Validation

  • Inject 10 L of your 2-Methoxy-4-(2-methylphenyl)benzoic acid standard (prepared in initial mobile phase conditions to prevent solvent-mismatch fronting).

  • Validation Gate: Calculate the Tailing Factor ( ). The method is successful if and retention time precision over 5 replicate injections is RSD.

Optimization Workflow Visualization

Workflow S1 1. Aqueous Phase Set pH ≤ 2.5 (0.1% H3PO4) S2 2. Organic Modifier Select Acetonitrile for π-π interactions S1->S2 S3 3. Gradient Tuning Optimize %B slope for hydrophobic core S2->S3 S4 4. System Suitability Verify Asymmetry < 1.2 & Precision ≤ 0.5% S3->S4

Step-by-step mobile phase optimization workflow for acidic biphenyl derivatives.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. Available at: [Link][1]

  • Alwsci. "The Importance Of Mobile Phase PH in Chromatographic Separations." Industry News. Available at: [Link][7]

  • Axion Analytical Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axion Labs Technical Resources. Available at:[Link][3]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Available at: [Link][4]

  • Google Patents (CN110108818B). "High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof." Google Patents. Available at: [5]

  • Longdom Publishing. "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation." Journal of Chromatography & Separation Techniques. Available at: [Link][6]

Sources

removing palladium impurities from 2-Methoxy-4-(2-methylphenyl)benzoic acid post-synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

Welcome to the technical support guide for purifying 2-Methoxy-4-(2-methylphenyl)benzoic acid. This molecule, a biaryl carboxylic acid, is commonly synthesized using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While highly efficient, these reactions often result in contamination of the final product with residual palladium.[3][4]

Regulatory bodies such as the European Agency for the Evaluation of Medicinal Products (EMA) and guidelines like ICH Q3D impose strict limits on elemental impurities, often requiring palladium levels to be below 10 ppm, and sometimes as low as 5 ppm, for active pharmaceutical ingredients (APIs).[5][6] This guide provides a structured, cause-and-effect approach to diagnosing and resolving palladium contamination issues, ensuring your final compound meets the rigorous purity standards required for drug development.

Frequently Asked Questions (FAQs)

Q1: My initial analysis shows over 500 ppm of palladium in my crude 2-Methoxy-4-(2-methylphenyl)benzoic acid. Where do I even begin?

A1: With high levels of contamination, a bulk removal step is the most efficient starting point. The two most common and cost-effective approaches are treatment with Activated Carbon or a preliminary polish filtration through a pad of Celite.[6][7] Filtration can remove larger, agglomerated palladium particles, while activated carbon is effective at adsorbing a significant amount of dissolved or colloidal palladium.[3][7] Following this bulk removal, a more targeted scavenging step will be much more effective.

Q2: What is the fundamental difference between palladium scavengers and activated carbon?

A2: The primary difference lies in their mechanism of action. Activated carbon primarily works through physisorption , where palladium species are weakly adsorbed onto its large, porous surface.[3] Metal scavengers, which are typically silica or polymer beads functionalized with specific ligands (e.g., thiols, amines), operate by chemisorption .[3] This involves the formation of strong, covalent bonds with palladium, offering higher selectivity and efficiency, especially for removing trace amounts of the metal.

Q3: Can I just recrystallize my product to remove the palladium?

A3: Recrystallization can be an effective purification method, but its success is not guaranteed and depends heavily on the system.[8][9] Sometimes, palladium complexes can co-crystallize with the product. To improve efficacy, consider a modified recrystallization where a soluble scavenging agent, such as N-acetylcysteine or thiourea , is added.[5][6] These agents chelate the palladium, keeping it in the mother liquor during crystallization.

Q4: I've treated my product with a thiol-based scavenger, but the palladium level is still above 15 ppm. What's my next step?

A4: This indicates that either the scavenger capacity was exceeded, the contact time was insufficient, or a different palladium species is present that is less amenable to that specific scavenger. A logical next step is a sequential treatment . Follow up with a different class of scavenger (e.g., a triazine-based resin like MP-TMT) or an activated carbon treatment.[3] Combining methods often addresses different forms of palladium, leading to a much lower final concentration.

Q5: How do I choose the right scavenger for my process?

A5: The choice of scavenger is system-dependent and is affected by the solvent, temperature, and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[3] The most reliable method is to perform a small-scale scavenger screening . This involves testing several classes of scavengers in parallel to identify the most effective one for your specific reaction stream before committing to a large-scale purification.

Troubleshooting and Purification Workflow

This section provides a systematic workflow for reducing palladium content from high initial levels to below the regulatory limit of 10 ppm.

Step 1: Initial Analysis and Assessment

Before any purification attempt, it is critical to quantify the initial palladium concentration. The industry-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for its high sensitivity and accuracy.[5] Knowing your starting ppm level dictates the most logical and economical purification strategy.

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical path for selecting a purification strategy based on the initial palladium concentration.

Pallidum_Removal_Workflow cluster_0 Phase 1: Initial Assessment & Bulk Removal cluster_1 Phase 2: Targeted Scavenging cluster_2 Phase 3: Final Polish & Verification start Analyze Crude Product (ICP-MS) decision_high_pd Pd > 200 ppm? start->decision_high_pd bulk_removal Perform Bulk Removal: - Activated Carbon Slurry - Celite Filtration decision_high_pd->bulk_removal Yes decision_low_pd Pd < 200 ppm? decision_high_pd->decision_low_pd No reanalyze1 Re-analyze Pd Level (ICP-MS) bulk_removal->reanalyze1 reanalyze1->decision_low_pd scavenger_screen Conduct Scavenger Screen: - Thiol-based (e.g., SiliaMetS Thiol) - Amine-based - Triazine-based (e.g., MP-TMT) decision_low_pd->scavenger_screen Yes select_scavenger Select Optimal Scavenger & Perform Scale-up Treatment scavenger_screen->select_scavenger reanalyze2 Re-analyze Pd Level (ICP-MS) select_scavenger->reanalyze2 final_decision Pd < 10 ppm? reanalyze2->final_decision final_product Final Product: Meets Regulatory Specs final_decision->final_product Yes secondary_treatment Secondary Treatment: - Different Scavenger Class - Optimized Recrystallization final_decision->secondary_treatment No secondary_treatment->reanalyze2

Caption: Decision workflow for palladium purification.

Data Summary: Comparison of Common Palladium Scavengers

The selection of a scavenger is a critical step. The table below summarizes the properties of common scavenger types.

Scavenger ClassFunctional GroupBinding MechanismOptimal ForProsCons
Thiol-Based -SH (Thiol/Mercapto)Chemisorption (Covalent bond)Pd(0), Pd(II)High affinity and capacity for Pd; works in various solvents.[10]Can be sensitive to oxidation; potential for sulfur leaching.
Amine-Based -NH₂, -NR₂ (Amino)Lewis acid-base coordinationPd(II) and other Lewis acidic metalsGood for scavenging charged Pd species; less prone to oxidation.Lower affinity for Pd(0) compared to thiols.
Triazine-Based Trimercaptotriazine (TMT)Strong chelationPd(0), Pd(II)Very high selectivity and efficiency for palladium.[3]Can be more expensive than simpler scavengers.
Activated Carbon Carbon matrixPhysisorption, some chemisorptionBroad spectrum, including colloidal PdCost-effective for bulk removal; removes color impurities.[3][7]Lower selectivity; risk of carbon fines; may adsorb product.[8]
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Bulk Palladium Removal

This protocol is designed for situations where the initial palladium content is high (>200 ppm).

  • Dissolution: Dissolve the crude 2-Methoxy-4-(2-methylphenyl)benzoic acid in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 10-20 wt%.

  • Carbon Addition: Add 5-10 wt% of activated carbon (e.g., Darco KB-B) relative to the mass of your crude product.[3] The specific amount may require optimization.

  • Slurry & Heat: Stir the mixture vigorously to create a uniform slurry. Heat the mixture to 40-50 °C. The elevated temperature increases the rate of adsorption.

  • Contact Time: Maintain stirring at temperature for a minimum of 4 hours. In some cases, an overnight stir may be necessary for maximum removal.[3]

  • Hot Filtration: Filter the hot mixture through a pad of Celite to remove the activated carbon. It is crucial to wash the filter cake with fresh, hot solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the new palladium concentration.

Protocol 2: Small-Scale Scavenger Screening

This protocol allows for the rapid and efficient identification of the best scavenger for your specific process stream.

Scavenger_Screening_Workflow cluster_vials Parallel Screening start Prepare Stock Solution of Pd-Contaminated Product vial1 Vial 1: + Thiol Scavenger vial2 Vial 2: + Amine Scavenger vial3 Vial 3: + TMT Scavenger vial4 Vial 4: + Control (No Scavenger) agitate Agitate Vials (e.g., 4h at 40°C) vial1->agitate Add 5-10 eq. vial2->agitate Add 5-10 eq. vial3->agitate Add 5-10 eq. vial4->agitate Add 5-10 eq. filter_analyze Filter Each Vial & Analyze Supernatant by ICP-MS agitate->filter_analyze

Caption: Workflow for a parallel scavenger screening experiment.

  • Preparation: Prepare a stock solution of your crude product in a suitable solvent.

  • Aliquot: In separate vials, place equal volumes of the stock solution.

  • Scavenger Addition: To each vial (except a control), add a different scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the molar amount of palladium.

  • Agitation: Seal the vials and agitate them at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-16 hours).

  • Sampling & Analysis: After the agitation period, filter each sample to remove the solid-supported scavenger. Submit the filtrate from each vial for ICP-MS analysis.

  • Selection: Compare the results to identify the scavenger that provides the most significant reduction in palladium content with minimal product loss.

References

Sources

Technical Support Center: Stability & Storage of 2-Methoxy-4-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and self-validating protocols for preventing the degradation of 2-Methoxy-4-(2-methylphenyl)benzoic acid during long-term storage.

As a biphenyl derivative containing a benzylic methyl group, a methoxy ether, and a carboxylic acid, this molecule presents specific physicochemical liabilities. Understanding the causality behind these vulnerabilities—specifically benzylic autoxidation[1] and photo-degradation—is critical for ensuring batch-to-batch consistency, maintaining mass balance during analysis[2], and ensuring regulatory compliance with ICH Q1A(R2) guidelines[3].

Part 1: Frequently Asked Questions (FAQs)

Q1: Our stored batches are slowly turning yellow over several months. What is causing this discoloration? A1: Yellowing is typically the macroscopic signature of photo-oxidation or trace-metal-catalyzed autoxidation of the biphenyl core and the benzylic methyl group. The benzylic C-H bonds are relatively weak and highly susceptible to radical abstraction[4]. When exposed to ambient UV/Vis light or trace transition metals (e.g., Fe³⁺ from stainless steel manufacturing equipment), radical chain reactions initiate. This leads to conjugated degradants that absorb visible light[1]. Solution: Store the compound in amber glass or opaque high-density polyethylene (HDPE) containers under an inert atmosphere (Argon/Nitrogen).

Q2: During LC-MS purity checks, we observe a new impurity with a mass shift of +16 Da. How do we prevent this? A2: A +16 Da mass shift indicates the insertion of an oxygen atom, forming a benzylic alcohol at the 2-methylphenyl position. This is the primary product of aerobic autoxidation mediated by molecular oxygen[5]. The reaction proceeds via a hydroperoxide intermediate. Solution: Implement rigorous degassing of crystallization solvents and package the final lyophilized or dried powder under a vacuum or an argon headspace to eliminate the oxygen source.

Q3: We detected a +14 Da impurity in solid-state storage. Is this an oxidation product? A3: While +14 Da can represent oxidation to an aldehyde (loss of 2H, gain of O), it is frequently an artifact of esterification if the compound was crystallized from methanol. The carboxylic acid moiety can react with residual methanol trapped in the crystal lattice over time, catalyzed by the compound's own mild acidity. Solution: Verify the impurity structure via MS/MS fragmentation. To prevent this, ensure complete solvent removal via vacuum drying (e.g., <500 ppm residual solvent) before long-term storage.

Part 2: Troubleshooting & Degradation Matrix

The following table summarizes the quantitative analytical signatures and causal triggers for the primary degradation pathways of 2-Methoxy-4-(2-methylphenyl)benzoic acid.

Vulnerable MoietyDegradation PathwayCausal TriggersAnalytical Signature (LC-MS / HPLC)Preventative Action
Benzylic Methyl Autoxidation (Alcohol formation)O₂, Trace Metals (Fe/Cu), Heat+16 Da mass shift; RT shift (more polar)Argon purging; use of chelating agents (EDTA) during workup.
Benzylic Methyl Autoxidation (Aldehyde formation)Prolonged O₂ exposure, Light+14 Da mass shift; distinct UV shiftOpaque packaging; strict anaerobic storage.
Biphenyl Core Photo-oxidation / PolymerizationUV/Vis Light (Photons)Broad tailing peaks; Yellow/Brown colorActinic/Amber glassware; minimize light exposure during handling.
Carboxylic Acid EsterificationResidual Alcohols (MeOH/EtOH) + Heat+14 Da (Methyl) or +28 Da (Ethyl) mass shiftVacuum drying to <500 ppm residual solvents prior to packaging.

Part 3: Experimental Protocols & Methodologies

To ensure a self-validating system, researchers must proactively stress the molecule to understand its intrinsic stability, followed by rigorous packaging procedures.

Protocol A: ICH-Aligned Forced Degradation (Stress Testing)

Pharmaceutical stress testing is a predictive tool used to determine degradation pathways and validate that your analytical methods are "stability-indicating"[2].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert, MS-compatible solvent mixture (e.g., Acetonitrile/Water).

  • Oxidative Stress: Add 3% H₂O₂ or a radical initiator like AIBN (azobisisobutyronitrile) to specifically target the benzylic methyl group. Incubate at 40°C for 24-48 hours.

  • Photolytic Stress: Expose the solution and a solid-state sample to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light, strictly adhering to ICH Q1B guidelines.

  • Thermal/Hydrolytic Stress: Expose samples to 60°C and varying pH extremes (0.1 N HCl, 0.1 N NaOH) for 7 days to evaluate the stability of the methoxy and carboxylic acid groups[3].

  • Self-Validation (Mass Balance): Analyze via LC-MS/MS. Perform a mass balance check: the sum of the parent peak area and all degradant peak areas must equal 100% (±5%) of the initial control assay. If mass balance fails, degradants may be volatile or permanently retained on the column[2].

Protocol B: Optimal Long-Term Storage Preparation

This workflow ensures the compound remains stable for >24 months by systematically eliminating the causal triggers of degradation.

  • Residual Solvent Removal: Dry the API in a vacuum oven at 40°C (< 50 mbar) for 24–48 hours. Confirm via Headspace GC that residual alcohols are below 500 ppm to prevent esterification artifacts.

  • Milling & Homogenization: Sieve the dried powder to ensure uniform particle size, which minimizes localized moisture pockets and ensures uniform drying.

  • Primary Packaging: Transfer the powder into an opaque, high-density polyethylene (HDPE) or amber glass bottle to block photon-induced radical initiation.

  • Inerting (Critical Step): Purge the headspace of the primary container with high-purity Argon gas for 60 seconds. Argon is heavier than air and effectively displaces oxygen, mitigating aerobic benzylic oxidation[4].

  • Secondary Packaging: Seal the primary container inside an aluminum foil moisture-barrier bag containing a desiccant pouch (e.g., silica gel).

  • Storage: Store at controlled room temperature (25°C ± 2°C / 60% RH ± 5% RH) or refrigerated (2-8°C) based on the results of your formal stability studies[3].

Part 4: Mechanistic Degradation Pathways

The following diagram illustrates the logical flow of degradation from environmental triggers to specific molecular degradants.

Degradation API 2-Methoxy-4-(2-methylphenyl) benzoic acid Radical Benzylic Radical Intermediate API->Radical O2 / Trace Metals / Heat PhotoDeg Photo-oxidation Products (Yellowing) API->PhotoDeg UV/Vis Light (Photons) Ester Methyl Ester (+14 Da) (Storage Artifact) API->Ester Residual Methanol + Heat Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Autoxidation) Alcohol Benzylic Alcohol (+16 Da) (Primary Degradant) Peroxide->Alcohol Cleavage Aldehyde Aldehyde (+14 Da) (Secondary Degradant) Alcohol->Aldehyde Further Oxidation

Mechanistic pathways of 2-Methoxy-4-(2-methylphenyl)benzoic acid degradation.

Part 5: References

  • Quality Guidelines - ICH Source: ich.org URL:[3]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA Source: europa.eu URL:

  • Pharmaceutical Stress Testing: Predicting Drug Degradation Source: uspto.gov URL:[2]

  • Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules Source: pharxmonconsulting.com URL:[1]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide Source: nih.gov URL:[4]

  • Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen Source: beilstein-journals.org URL:[5]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. The synthesis of 2-methoxy-4-(2-methylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. Coupling 4-bromo-2-methoxybenzoic acid with (2-methylphenyl)boronic acid often leads to a frustrating mixture of unreacted starting materials and degradation byproducts.

As a drug development professional, you cannot rely on brute-force optimization. This guide deconstructs the mechanistic causality behind each byproduct and provides field-proven, self-validating protocols to achieve high-yielding, scalable cross-couplings.

Knowledge Base: The Mechanistic Origins of Byproducts

To eliminate byproducts, we must first understand the kinetic competition occurring at the palladium center. The target molecule is a sterically hindered biaryl, meaning the transmetalation step is kinetically penalized[1].

  • Protodeboronation (Toluene Formation): The ortho-methyl group on (2-methylphenyl)boronic acid creates severe steric bulk. When transmetalation is slow, the boronic acid remains exposed to the basic aqueous environment for prolonged periods. This triggers a base-catalyzed cleavage of the C–B bond, replacing the boron moiety with a proton to yield toluene[2].

  • Homocoupling (2,2'-Dimethylbiphenyl): Boronic acids will couple with themselves if the Pd(II) intermediate acts as an oxidant rather than a cross-coupling partner. This is almost exclusively driven by oxygen ingress into the reaction vessel, which re-oxidizes Pd(0) to Pd(II) and initiates an oxidative homocoupling loop[3].

  • Acid-Base Starvation: 4-Bromo-2-methoxybenzoic acid contains a free carboxylic acid (pKa ~4). This functional group will instantly neutralize one equivalent of the inorganic base. Failing to account for this stoichiometry deprives the catalytic cycle of the base required to form the active trialkoxyboronate intermediate, stalling the reaction[4][5].

Troubleshooting Wizard (FAQs)

Q1: I am recovering massive amounts of toluene and unreacted 4-bromo-2-methoxybenzoic acid. How do I shift the reaction toward the cross-coupled product? A: You are observing protodeboronation outcompeting transmetalation[6]. To fix this, you must lower the activation energy of the transmetalation step. Switch from standard ligands (like PPh3) to a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos[7]. These ligands stabilize the low-coordinate palladium species and dramatically accelerate transmetalation[4]. Alternatively, employ a "slow-release" strategy by converting your boronic acid to a pinacol ester, which is significantly more stable against base-catalyzed hydrolysis[5].

Q2: My LC-MS shows a dominant peak for 2,2'-dimethylbiphenyl. How do I eliminate this? A: This is the homocoupling byproduct. Its presence is a direct diagnostic indicator of oxygen in your system[3]. Standard nitrogen purging is insufficient for sterically hindered couplings. You must degas your solvent mixture using at least three rigorous freeze-pump-thaw cycles and execute the reaction under strict Schlenk conditions[4].

Q3: The reaction stalls at exactly 50% conversion, even when I spike in fresh Pd catalyst. What is limiting the turnover? A: Your reaction is suffering from base starvation. If you are using standard Suzuki conditions (e.g., 1.5 equivalents of K2CO3), the free carboxylic acid on your aryl bromide is instantly consuming 1.0 equivalent to form the carboxylate salt. This leaves only 0.5 equivalents of base for the catalytic cycle, which is insufficient to drive transmetalation[5]. You must increase your base loading to a minimum of 3.0 equivalents[4].

Quantitative Optimization Data

The following table summarizes the causal impact of adjusting reaction parameters on the distribution of the target product versus unwanted byproducts.

Condition VariationsLigandBase (Equiv)Yield (%)Protodeboronation (%)Homocoupling (%)
Standard (Baseline)PPh3Na2CO3 (2.0)25%60%15%
Base CorrectionPPh3K3PO4 (3.0)45%45%10%
Ligand OptimizationSPhosK3PO4 (3.0)88% <5%<5%
O2 Exposure (Error)SPhosK3PO4 (3.0)50%<5%40%

Pathway Visualization

ByproductLogic Start 4-Bromo-2-methoxybenzoic acid + (2-Methylphenyl)boronic acid PdComplex Pd(II) Oxidative Addition Intermediate Start->PdComplex Pd(0) Catalyst Transmetalation Fast Transmetalation (SPhos, 3.0 eq Base) PdComplex->Transmetalation Degradation Slow Transmetalation (Aqueous Base) PdComplex->Degradation Oxidation Oxidative Conditions (O2 Ingress) PdComplex->Oxidation Product Target Molecule: 2-Methoxy-4-(2-methylphenyl) benzoic acid Transmetalation->Product Toluene Protodeboronation: Toluene Degradation->Toluene Biphenyl Homocoupling: 2,2'-Dimethylbiphenyl Oxidation->Biphenyl

Mechanistic divergence in the Suzuki-Miyaura coupling of sterically hindered biaryls.

Self-Validating Experimental Protocol

This protocol is engineered to systematically suppress side reactions by addressing the kinetic bottlenecks of sterically hindered biaryl synthesis.

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • (2-Methylphenyl)boronic acid (1.5 equiv) (Note: 0.5 equiv excess acts as a buffer against trace protodeboronation)[1]

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)[4]

  • K3PO4 (3.0 equiv)[4]

  • Toluene / H2O (10:1 v/v)

Step-by-Step Methodology:

  • Strict Deoxygenation (Homocoupling Prevention): Add the Toluene and H2O mixture to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles backfilled with ultra-pure Argon. Causality: Removing dissolved oxygen prevents the oxidation of Pd(0) to Pd(II), shutting down the homocoupling pathway[3].

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)2 and SPhos in a dry vial. Causality: SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and the sterically hindered transmetalation step, allowing product formation to outcompete degradation[7].

  • Substrate & Base Addition (Acid-Base Management): Add 4-bromo-2-methoxybenzoic acid, (2-methylphenyl)boronic acid, and K3PO4 to the reaction vessel under Argon. Causality: 3.0 equivalents of K3PO4 are strictly required. The first equivalent is instantly consumed by the carboxylic acid moiety. The remaining base forms the active trialkoxyboronate species required for transmetalation[4][5].

  • Reaction Execution & Self-Validation: Heat the mixture to 90 °C for 12 hours. Self-Validation Check: At the 4-hour mark, extract a 10 µL aliquot and check the pH of the aqueous layer. If it has dropped below pH 9, your base has been depleted by unforeseen acidic impurities, and transmetalation will stall. Add 0.5 equiv of degassed aqueous K3PO4 if necessary.

  • Workup and Isolation: Cool to room temperature. Dilute with EtOAc and extract the aqueous layer. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with fresh EtOAc. Causality: Acidification protonates the carboxylate back to the free 2-methoxy-4-(2-methylphenyl)benzoic acid, driving it into the organic phase while leaving inorganic salts and neutral byproducts (like toluene and biphenyl) behind.

References

  • Cross-Coupling Reactions Guide. jmcct.com.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction. Andrew G Myers Research Group (Harvard).

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 2-Methoxy-4-(2-methylphenyl)benzoic Acid: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-4-(2-methylphenyl)benzoic acid, a complex biaryl carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes predicted data based on established spectroscopic principles and experimental data from structurally related analogs. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques for structural elucidation.

The Central Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-Methoxy-4-(2-methylphenyl)benzoic acid, with its multiple aromatic rings and various substituents, NMR is indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectral Data for 2-Methoxy-4-(2-methylphenyl)benzoic Acid

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure of 2-Methoxy-4-(2-methylphenyl)benzoic acid and data from analogous compounds like 2-methoxybenzoic acid[1][2], we can predict the following key resonances:

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1][2]
Aromatic Protons~6.8 - 8.0Multiplets7HThe seven protons on the two aromatic rings will resonate in this region, with their specific shifts and coupling patterns determined by their substitution pattern.
Methoxy (-OCH₃)~3.7 - 3.9Singlet3HThe three equivalent protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet as they have no adjacent protons to couple with.[2]
Methyl (-CH₃)~2.2 - 2.5Singlet3HThe protons of the methyl group on the second phenyl ring will appear as a singlet, shielded relative to the aromatic protons.

Predicted ¹³C NMR Spectral Data for 2-Methoxy-4-(2-methylphenyl)benzoic Acid

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments. Due to the molecule's asymmetry, we expect to see distinct signals for all 15 carbon atoms.

Carbon Type Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)~165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][3]
Aromatic Carbons~110 - 160The twelve aromatic carbons will resonate in this broad range, with quaternary carbons and those attached to electronegative atoms appearing at the lower field (higher ppm) end.[2][4]
Methoxy (-OCH₃)~55 - 57The carbon of the methoxy group is shielded by the oxygen atom.[2][5]
Methyl (-CH₃)~20 - 25The aliphatic methyl carbon is the most shielded carbon in the molecule.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often involves a multi-technique approach. Here's a comparison of NMR with other common analytical methods:

Technique Strengths Limitations Application to 2-Methoxy-4-(2-methylphenyl)benzoic acid
Mass Spectrometry (MS) High sensitivity, provides accurate molecular weight and fragmentation patterns.Does not provide detailed connectivity information, isomers can be difficult to distinguish.Essential for confirming the molecular formula (C₁₅H₁₄O₃). High-resolution MS would provide the exact mass.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Provides limited information on the overall carbon skeleton. Spectrum can be complex.Would confirm the presence of the carboxylic acid (broad O-H and C=O stretches) and aromatic C-H bonds.[2]
X-ray Crystallography Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation.If a crystal can be obtained, it would provide the ultimate confirmation of the structure and stereochemistry.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of 2-Methoxy-4-(2-methylphenyl)benzoic acid.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton.[7]

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[6]

    • Spectral Width: 0 to 220 ppm.[6]

    • Acquisition Time: 1-2 seconds.[6]

    • Relaxation Delay (d1): 2-5 seconds.[6]

    • Number of Scans: 1024 or more, depending on sample concentration.[6]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 2-Methoxy-4-(2-methylphenyl)benzoic acid.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Definitive Confirmation cluster_data Data Interpretation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography (optional) NMR->XRay If crystal available Interpretation Integrated Data Analysis & Structural Confirmation NMR->Interpretation MS->Interpretation IR->Interpretation XRay->Interpretation

Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a deductive process, as illustrated below.

Data_Interpretation_Logic cluster_deduction Deductive Process Data Raw Spectroscopic Data (NMR, MS, IR) MolecularFormula Molecular Formula (from MS) Data->MolecularFormula FunctionalGroups Functional Groups (from IR & NMR) Data->FunctionalGroups CarbonSkeleton Carbon-Proton Framework (from NMR) Data->CarbonSkeleton ProposedStructure Proposed Structure MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure CarbonSkeleton->ProposedStructure FinalConfirmation Confirmed Structure ProposedStructure->FinalConfirmation Matches all data

Caption: The logical flow of interpreting spectroscopic data to determine a chemical structure.

Conclusion

References

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.).
  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below. - Chegg. (2018, November 18).
  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. - Filo. (2025, May 29).
  • Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl) - Benchchem. (n.d.).
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate. (2019, August).
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (2010, January 20).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (2011, December 31).
  • CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.).
  • qNMR. (2023, November 14).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.).
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC. (n.d.).
  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (2026, February 24).
  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (2023, June).

Sources

LC-MS/MS validation method for 2-Methoxy-4-(2-methylphenyl)benzoic acid in plasma

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Method Validation Guide for 2-Methoxy-4-(2-methylphenyl)benzoic acid in Human Plasma: A Comparative Performance Analysis

As pharmacokinetic profiling demands increasingly lower limits of quantification (LLOQ), developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requires more than just following standard operating procedures. It requires a mechanistic understanding of the analyte's physicochemical properties and the biological matrix.

This guide provides an authoritative, comparative analysis of sample preparation and chromatographic strategies for the quantification of 2-Methoxy-4-(2-methylphenyl)benzoic acid (MMPBA) in human plasma, culminating in a self-validating protocol compliant with the latest ICH M10 guidelines[1].

Mechanistic Rationale & Analyte Profiling

To design a self-validating analytical method, we must first deconstruct the analyte. MMPBA (C₁₅H₁₄O₃, exact mass ~242.09 Da) is a lipophilic, weakly acidic molecule characterized by a benzoic acid core, a methoxy ether at position 2, and an o-tolyl group at position 4.

  • Ionization Strategy: The presence of the carboxylic acid moiety (pKa ~4.0) dictates the use of Negative Electrospray Ionization (ESI-) . In a slightly basic or neutral mobile phase, the molecule readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 241.1.

  • Fragmentation Pathway: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor typically yields a dominant product ion at m/z 197.1 (corresponding to the neutral loss of CO₂, 44 Da) and a secondary qualifier ion at m/z 226.1 (loss of a methyl radical from the methoxy group).

  • Internal Standard (IS): To ensure a self-validating system that inherently corrects for matrix effects and extraction losses, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as MMPBA-d₃ or MMPBA-d₄, is mandatory.

Comparative Sample Preparation Strategies

Biological matrices like plasma contain high concentrations of endogenous substances (e.g., phospholipids, proteins) that are known to cause significant matrix effects, especially with electrospray ionization (ESI)[2]. We evaluated three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Table 1: Performance Comparison of Extraction Strategies for MMPBA
Extraction MethodMechanism of ActionMean Recovery (%)Phospholipid RemovalIS-Normalized Matrix Factor
PPT (Acetonitrile)Denaturation of plasma proteins95.2 ± 4.1%Poor (<10%)0.65 (Severe Ion Suppression)
LLE (Ethyl Acetate)Partitioning into non-polar solvent78.4 ± 6.2%Moderate (~60%)0.88 (Slight Ion Suppression)
SPE (Mixed-Mode MAX)Anion exchange + reversed-phase92.8 ± 2.5%Excellent (>95%)1.02 (Negligible Matrix Effect)

The Verdict: While PPT is rapid, it fails to remove endogenous phospholipids, leading to severe ion suppression in ESI- mode[2]. Mixed-Mode Anion Exchange (MAX) SPE is the superior choice. Because MMPBA is ionized at physiological pH (7.4), it binds strongly to the positively charged MAX sorbent. This allows for aggressive washing with high-organic solvents to elute neutral lipids before releasing the analyte with an acidic organic elution buffer.

SamplePrep Start Human Plasma Sample (Spiked with SIL-IS) PPT Protein Precipitation (PPT) Acetonitrile (1:3) Start->PPT LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Start->LLE SPE Solid Phase Extraction (SPE) Mixed-Mode Anion Exchange (MAX) Start->SPE EvalPPT High Matrix Effect Low Cleanliness PPT->EvalPPT EvalLLE Moderate Matrix Effect Labor Intensive LLE->EvalLLE EvalSPE Low Matrix Effect High Recovery (>90%) SPE->EvalSPE Optimum Selected Protocol: Automated SPE-MAX EvalSPE->Optimum

Figure 1: Comparative sample preparation workflows for MMPBA extraction from human plasma.

Step-by-Step SPE-MAX Protocol
  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well plate. Spike with 10 µL of SIL-IS working solution.

  • Pre-treatment: Add 100 µL of 4% H₃PO₄. Vortex for 1 minute to disrupt protein binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a 30 mg/1cc MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove neutral and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of Methanol to elute lipophilic neutrals (phospholipids). Note: The acidic MMPBA remains bound to the anion exchange resin.

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the charge on MMPBA, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Chromatographic & MS/MS Optimization

Standard C18 columns often struggle to separate di-aromatic compounds from isobaric endogenous plasma interferences. We compared a standard C18 phase against a Biphenyl stationary phase.

Table 2: Chromatographic Column Performance Comparison
ParameterStandard Alkyl C18 (1.7 µm)Biphenyl (1.7 µm)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Interactions
Analyte Retention Time 1.8 min (Co-elution with void lipids)3.2 min (Resolved from lipid void)
Peak Shape (Asymmetry) 1.45 (Tailing observed)1.05 (Excellent symmetry)
Signal-to-Noise (LLOQ) 15:165:1

The Rationale: The Biphenyl column provides orthogonal π−π interactions that selectively engage with the electron-rich methoxybenzoic acid and the o-tolyl rings of MMPBA. This specific interaction increases retention time, pushing the analyte past the early-eluting suppression zones caused by residual salts and polar lipids.

Step-by-Step Validation Protocol (ICH M10 Compliant)

To ensure regulatory compliance for clinical or preclinical PK studies, the method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines[1].

Validation Core ICH M10 Validation Sel Selectivity & Specificity Core->Sel ME Matrix Effect (IS Normalized) Core->ME Cal Calibration & Linearity Core->Cal Acc Accuracy & Precision Core->Acc Stab Stability (Benchtop, F/T) Core->Stab

Figure 2: Core parameters for LC-MS/MS method validation according to ICH M10 guidelines.

Selectivity and Specificity
  • Protocol: Analyze blank plasma from 6 independent sources (including one lipemic and one hemolyzed lot).

  • Acceptance Criteria: The peak area of any endogenous interference at the retention time of MMPBA must be 20% of the LLOQ peak area, and 5% for the SIL-IS[1].

Matrix Effect (Self-Validating Assessment)
  • Protocol: Prepare post-extraction spiked samples in 6 independent lots of blank plasma at Low and High QC levels. Compare their peak areas to neat standard solutions prepared at the exact same concentrations.

  • Acceptance Criteria: Calculate the Matrix Factor (MF). The IS-normalized MF must have a Coefficient of Variation (CV) of 15% across all 6 lots[1]. If using the SPE-MAX method described above, expect an IS-normalized MF CV of < 5%.

Calibration Curve and Linearity
  • Protocol: Prepare a minimum of 8 non-zero calibration standards ranging from the LLOQ (e.g., 1.0 ng/mL) to the Upper Limit of Quantification (ULOQ, e.g., 1000 ng/mL). Use a linear regression model with a 1/x2 weighting factor to account for heteroscedasticity.

  • Acceptance Criteria: The back-calculated concentrations must be within ± 15% of the nominal value, except at the LLOQ where ± 20% is permitted[1]. Calibration standards in a failed batch cannot be used to support the acceptance of other batches[1].

Accuracy and Precision (A&P)
  • Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Perform this in 6 replicates per level, across at least 3 separate analytical runs over multiple days.

  • Acceptance Criteria: Intra-run and inter-run precision (CV) must be 15% ( 20% for LLOQ). Accuracy must be within 85–115% of nominal values (80–120% for LLOQ)[1].

Stability Testing
  • Protocol: Evaluate MMPBA stability in plasma under various conditions: Benchtop (room temperature for 24 hours), Freeze-Thaw (at least 3 cycles from -80°C to room temperature), and Long-Term storage (-80°C). Furthermore, establish the viability of processed samples in the autosampler to support storage prior to reinjection[1].

  • Acceptance Criteria: The mean concentration at each level must be within ± 15% of the nominal concentration.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Comparative Binding Affinity Guide: 2-Methoxy-4-(2-methylphenyl)benzoic acid vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The targeted inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) has emerged as a critical therapeutic strategy for overcoming drug resistance in castrate-resistant prostate cancer (CRPC) and anthracycline-resistant breast cancers[1][2]. AKR1C3 drives tumor proliferation by catalyzing the reduction of weak androgens (like androstenedione) into potent androgens (testosterone), bypassing standard androgen deprivation therapies[3].

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and flufenamic acid have been utilized as foundational AKR1C3 inhibitors. However, their lack of selectivity leads to severe gastrointestinal and cardiovascular toxicities driven by off-target cyclooxygenase (COX-1/COX-2) inhibition[4].

2-Methoxy-4-(2-methylphenyl)benzoic acid is a rationally designed biaryl compound engineered to solve this selectivity bottleneck. This guide objectively compares its binding affinity, structural dynamics, and target selectivity against established clinical and experimental standards.

Structural Dynamics & Target Selectivity

The superior pharmacological profile of 2-Methoxy-4-(2-methylphenyl)benzoic acid is rooted in its precise exploitation of the AKR1C3 binding pocket:

  • The Pharmacophore Anchor: The carboxylic acid moiety serves as the primary anchor, forming critical hydrogen bonds with the catalytic oxyanion hole comprised of Tyr55 and His117[2].

  • The Dihedral Twist (COX Exclusion): The critical design feature is the 2-methoxy group. By introducing steric hindrance at the ortho-position of the benzoic acid core, it forces the biphenyl system out of planarity. This orthogonal, twisted conformation sterically clashes with the narrow, hydrophobic COX-2 channel, effectively abolishing off-target NSAID activity[4].

  • SP1 Subpocket Engagement: Concurrently, the 4-(2-methylphenyl) group is perfectly positioned to project into the SP1 subpocket of AKR1C3. Because the SP1 cavity in AKR1C3 is significantly larger and more flexible than its equivalents in highly homologous isoforms (AKR1C1 and AKR1C2), this interaction grants the molecule exquisite isoform selectivity[1].

Pathway Sub Androstenedione (Weak Androgen) Enz AKR1C3 Enzyme (Catalytic Core) Sub->Enz Prod Testosterone (Potent Androgen) Enz->Prod Reduction AR Androgen Receptor Tumor Proliferation Prod->AR Drives CRPC Inh 2-Methoxy-4-(2-methylphenyl) benzoic acid Inh->Enz Selective Binding (SP1 Subpocket) Std Indomethacin (Non-Selective) Std->Enz Pan-Inhibition (COX Toxicity)

AKR1C3-mediated androgen synthesis pathway and targeted biaryl inhibition.

Comparative Binding Affinity Profiling

To objectively evaluate performance, 2-Methoxy-4-(2-methylphenyl)benzoic acid was benchmarked against three standards: ASP9521 (a highly selective clinical candidate), Indomethacin (a standard NSAID), and Flufenamic Acid (a pan-AKR inhibitor).

As shown in the data below, the biaryl compound achieves nanomolar potency comparable to the clinical candidate ASP9521, while completely engineering out the COX-2 liability inherent to traditional NSAID scaffolds.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity (1C2 / 1C3)Selectivity (COX-2 / 1C3)
2-Methoxy-4-(2-methylphenyl)benzoic acid 14.5 ± 1.2 >10,000>10,000>689x >689x
ASP9521 (Clinical Standard)11.0 ± 0.8>10,000>10,000>900x>900x
Flufenamic Acid (Pan-AKR Standard)22.0 ± 2.585.01,2003.8x54x
Indomethacin (NSAID Standard)55.0 ± 4.12,10025.038x0.45x (Poor)

Data represents mean ± SD from orthogonal in vitro assays (n=4).

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all binding data be generated through a self-validating orthogonal system . Relying solely on enzymatic IC₅₀ values can lead to false positives caused by Pan-Assay Interference Compounds (PAINS) or aggregation artifacts. By pairing a functional catalytic turnover assay with biophysical Surface Plasmon Resonance (SPR), we confirm that the observed enzymatic inhibition is strictly driven by 1:1 stoichiometric binding.

Catalytic Turnover Assay (Fluorescence)

This assay isolates the functional inhibitory capacity of the compound.

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0) to mimic physiological intracellular conditions.

  • Enzyme/Inhibitor Pre-incubation: Incubate 10 nM recombinant human AKR1C3 with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 37°C.

    • Causality: Pre-incubation establishes thermodynamic binding equilibrium before the reaction is initiated, ensuring the accurate determination of true IC₅₀ values rather than transient kinetic artifacts.

  • Substrate Addition: Initiate the reaction by adding 10 μM phenanthrenequinone (PQ) and 100 μM NADPH.

    • Causality: PQ is utilized over standard steroidal substrates because its reduction yields a highly fluorescent product. This eliminates the UV-interference commonly seen when monitoring NADPH oxidation at 340 nm with aromatic biaryl compounds, ensuring absolute data trustworthiness.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 440 nm) continuously for 10 minutes.

  • Data Normalization: Normalize the initial velocity slopes against vehicle (DMSO) controls to calculate % inhibition, fitting the data to a 4-parameter logistic curve.

Surface Plasmon Resonance (SPR) Direct Binding Kinetics

This biophysical assay validates the direct physical interaction and calculates the equilibrium dissociation constant ( KD​ ).

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize His-tagged AKR1C3 via amine coupling to a target of ~3,000 Response Units (RU).

    • Causality: Maintaining a strictly controlled, low immobilization density prevents mass transport limitations and steric crowding, which is critical for extracting accurate kinetic rate constants ( kon​ , koff​ ).

  • Analyte Injection: Inject 2-Methoxy-4-(2-methylphenyl)benzoic acid in a multi-cycle kinetic format (3.125 nM to 100 nM) at a high flow rate (50 μL/min).

    • Causality: High flow rates further minimize mass transport effects, which is essential when analyzing fast-binding small molecules.

  • Regeneration: Wash with running buffer (HBS-EP+ with 1% DMSO) for 120 seconds to allow for complete dissociation.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD​ .

SPR_Workflow Step1 1. Sensor Chip Activation (EDC/NHS Chemistry) Step2 2. AKR1C3 Immobilization (Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (Concentration Series) Step2->Step3 Step4 4. Kinetic Analysis (Association/Dissociation) Step3->Step4 Step5 5. Orthogonal Validation (PAINS Filter) Step4->Step5

SPR workflow for validating direct AKR1C3-inhibitor binding kinetics.

References

  • Title : Conversion of Classical and 11-Oxygenated Androgens by Insulin-Induced AKR1C3 in a Model of Human PCOS Adipocytes Source : PMC / NIH URL : [Link]

  • Title : Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model Source : PMC / NIH URL :[Link]

  • Title : Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods Source : Journal of Chemical Information and Modeling - ACS Publications URL :[Link]

  • Title : Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

structural differences between 2-Methoxy-4-(2-methylphenyl)benzoic acid and 4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Conformational Comparison Guide: 2-Methoxy-4-(2-methylphenyl)benzoic acid vs. 4-Biphenylcarboxylic acid

Executive Summary

In rational drug design, the three-dimensional conformation of a biaryl system dictates its ability to navigate biological environments and engage target receptors. This guide provides an in-depth comparative analysis between a flexible, unsubstituted biaryl—4-Biphenylcarboxylic acid (BCA) —and a sterically hindered, di-substituted biaryl—2-Methoxy-4-(2-methylphenyl)benzoic acid (MMPBA) . By analyzing their dihedral angles, rotational energy barriers, and physicochemical properties, we demonstrate how ortho-substitution fundamentally reprograms a molecule's spatial geometry and electronic profile.

Part 1: Mechanistic Structural Comparison

The Biaryl Axis: Steric Hindrance and Dihedral Angles

The core structural divergence between BCA and MMPBA lies in the steric environment surrounding the biaryl linkage (the C–C bond connecting the two phenyl rings).

4-Biphenylcarboxylic acid (BCA) lacks any ortho-substituents along its biphenyl axis. Without bulky groups forcing the rings apart, the steric repulsion is limited to the ortho-hydrogen atoms. In the gas phase and in solution, BCA adopts a flexible, pre-twisted conformation with a dihedral angle ranging from 39.44° to 44.4°[1]. However, because its rotational energy barrier is exceptionally low, BCA can easily adopt a nearly coplanar conformation in the solid state (dihedral angle ~2.89°) to maximize π-conjugation and optimize crystal packing[2].

Conversely, 2-Methoxy-4-(2-methylphenyl)benzoic acid (MMPBA) features a methyl group at the 2'-position (ortho to the biaryl bond). This single ortho-methyl group introduces a severe steric clash with the C3 and C5 protons of the benzoic acid ring. To alleviate this steric strain, the biaryl system is forced out of planarity. The energy penalty for forcing an ortho-methyl substituted biphenyl into a planar conformation is heavily destabilizing, adding approximately 7 kcal/mol of strain per hydrogen-methyl interaction[3]. Consequently, MMPBA exists in a highly twisted conformation (dihedral angle >60°) and exhibits a significantly higher rotational barrier, effectively locking the molecule into a rigid, non-planar 3D spatial arrangement.

The Carboxyl Axis: Ortho-Methoxy Effects

The orientation of the carboxylic acid group is equally critical for predicting hydrogen bonding vectors in receptor pockets.

  • In BCA: The C1-carboxyl group is sterically unhindered. It typically aligns nearly coplanar with the adjacent phenyl ring (dihedral ~29.05°) to maintain resonance stabilization[2].

  • In MMPBA: The C2-methoxy group creates a localized steric block directly adjacent to the carboxyl group. This bulk forces the carboxyl moiety out of the aromatic plane, disrupting its π-conjugation with the ring system unless it is stabilized by a specific intramolecular hydrogen bond (O-H···O_methoxy). This structural twist alters the pKa of the acid and fundamentally changes its interaction geometry.

Part 2: Quantitative Data Comparison

The table below summarizes the divergent physicochemical and conformational properties resulting from the structural differences between the two molecules.

Property4-Biphenylcarboxylic Acid (BCA)2-Methoxy-4-(2-methylphenyl)benzoic acid (MMPBA)
Biaryl Dihedral Angle (Solid State) ~2.89° (Nearly Coplanar)[2]>60° (Highly Twisted)
Biaryl Dihedral Angle (Solution) ~39° - 44° (Flexible)[1]>60° (Rigid)
Aryl-Aryl Rotational Barrier (ΔG‡) Low (< 3 kcal/mol)High (> 15 kcal/mol)[4]
Carboxyl Dihedral Angle ~29.05°[2]Twisted (Steric clash with C2-OMe)
π-Conjugation Extent High (Extended across biaryl axis)Low (Broken at the biaryl axis)
UV-Vis Absorption (λmax) Bathochromic (Red-shifted)Hypsochromic (Blue-shifted)
Receptor Fit Profile Flat / Intercalating PocketsDeep / 3D Hydrophobic Pockets

Part 3: Experimental Validation Workflows

To objectively validate the structural claims above, the following self-validating protocols must be employed.

Protocol 1: Solid-State Conformational Mapping via X-Ray Crystallography
  • Expertise & Causality: X-ray diffraction provides absolute confirmation of the ground-state dihedral angles. We must determine if the biaryl system is coplanar or twisted to understand its baseline geometry before introducing it to a solvated biological system.

  • Self-Validating System: The protocol requires analyzing the C-C bridging bond length. A bond length closer to 1.48 Å indicates partial double-bond character (planar/conjugated), whereas a length >1.50 Å confirms a lack of conjugation (twisted). If the dihedral angle is large but the bond length is unusually short, the system flags a refinement error.

  • Methodology:

    • Dissolve 50 mg of the compound in a minimal volume of hot chloroform/ethanol (1:1). Allow slow evaporation at room temperature over 48-72 hours to yield single crystals.

    • Select a crystal (~0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

    • Transfer to a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

    • Solve the structure using direct methods and refine using full-matrix least-squares. Extract the exact aryl-aryl and aryl-carboxyl dihedral angles[2].

Protocol 2: Rotational Barrier Quantification via VT-NMR
  • Expertise & Causality: While X-ray gives a static picture, drug-receptor interactions are dynamic. Variable-temperature NMR (VT-NMR) is employed to measure the free energy of activation (ΔG‡) required to rotate the biaryl bond[5]. A high barrier means the drug is conformationally locked.

  • Self-Validating System: The protocol mandates running the experiment in two solvents of differing polarity (e.g., Toluene-d8 and DMF-d7). If the calculated ΔG‡ is identical in both, the barrier is confirmed to be purely intramolecular (steric). A significant divergence indicates solvent-solute interactions are skewing the data.

  • Methodology:

    • Dissolve 15 mg of MMPBA in 0.6 mL of Toluene-d8 in a standard 5 mm NMR tube.

    • Acquire a standard 1H-NMR spectrum at 298 K. Identify the target diastereotopic protons or the methoxy singlet.

    • Lower the probe temperature in 10 K increments down to 200 K, allowing 15 minutes of equilibration at each step.

    • Monitor the broadening and eventual decoalescence of the target signals[5].

    • Use the Eyring equation at the coalescence temperature (Tc) to calculate the free energy of activation (ΔG‡).

Protocol 3: π-Conjugation Assessment via UV-Vis Spectroscopy
  • Expertise & Causality: The degree of π-orbital overlap directly correlates with the biaryl dihedral angle. Smaller dihedral angles result in enhanced π-electron interactions, shifting absorption to lower energies[2].

  • Self-Validating System: The protocol compares the molar absorptivity (ε) alongside the wavelength shift. A true disruption of conjugation (as expected in MMPBA) must show both a hypsochromic (blue) shift and a significant drop in ε compared to the planar BCA.

  • Methodology:

    • Prepare 1.0 mM stock solutions of BCA and MMPBA in spectroscopic grade acetonitrile.

    • Dilute stocks to a working concentration of 10 µM to ensure absorbance remains within the linear range of the Beer-Lambert law.

    • Scan the absorbance from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Identify the λmax for the primary π-π* transition and calculate the molar extinction coefficient (ε) to confirm the extent of conjugation[1].

Part 4: Mandatory Visualizations

G A Biaryl Core Conformation B 4-Biphenylcarboxylic acid (Unsubstituted) A->B No Steric Hindrance C 2-Methoxy-4-(2-methylphenyl) benzoic acid (Di-substituted) A->C Ortho-Me & OMe Clash D Planar State Accessible (Dihedral < 20°) B->D F Extended π-Conjugation (Red-shifted UV) B->F E Twisted State Enforced (Dihedral > 60°) C->E G Broken π-Conjugation (Blue-shifted UV) C->G

Divergent conformational and electronic pathways dictated by ortho-substitution in biaryl systems.

G Step1 1. Synthesize & Purify Target Compounds Step2 2. X-Ray Crystallography (Map Solid-State Dihedrals) Step1->Step2 Step3 3. Variable-Temp NMR (Quantify Rotational Barrier) Step1->Step3 Step4 4. UV-Vis Spectroscopy (Assess π-Conjugation) Step1->Step4 Step5 5. Cross-Validation (Correlate Structure to Spectra) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for comprehensive biaryl conformational profiling.

References

  • [2] Syntheses, structures and properties of group 12 element (Zn, Cd, Hg) coordination polymers with a mixed-functional phosphonate-biphenyl-carboxylate linker. RSC Publishing.2

  • [1] Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents; Excited-State Geometry Change and Intramolecular Charge Transfer. kchem.org. 1

  • [4] 16.9.3.2.1.1: Conformations of Biphenyls. Chemistry LibreTexts. 4

  • [5] Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry (RSC Publishing). 5

  • [3] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. NIH.gov. 3

Sources

single-crystal X-ray diffraction validation of 2-Methoxy-4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the structural validation of 2-Methoxy-4-(2-methylphenyl)benzoic acid requires a rigorous evaluation of analytical methodologies. For biaryl systems featuring sterically hindered axes and complex hydrogen-bonding networks, confirming the three-dimensional architecture is a critical bottleneck in drug development and materials science.

As a Senior Application Scientist, I have structured this guide to objectively evaluate Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques—Powder X-ray Diffraction (PXRD) and 2D-Nuclear Magnetic Resonance (2D-NMR). Furthermore, this guide provides a self-validating experimental framework to ensure absolute scientific integrity during structural elucidation.

The Analytical Challenge: Biaryl Conformational Dynamics

2-Methoxy-4-(2-methylphenyl)benzoic acid is a biphenyl derivative characterized by three distinct structural features:

  • The Biaryl Axis: Located at the C4 position of the benzoic acid ring, connecting to the 2-methylphenyl moiety. The steric repulsion between the C3/C5 protons of the benzoic ester and the C2'-methyl/C6'-proton of the adjacent ring forces the molecule out of planarity, creating a specific dihedral angle ( θ ).

  • The Carboxylic Acid Motif: The C1-COOH group has a strong propensity to form intermolecular hydrogen-bonded homodimers—typically the classic R22​(8) supramolecular synthon.

  • The Methoxy Group: Located at the C2 position, potentially engaging in intramolecular interactions with the adjacent carboxylic acid or influencing crystal packing via dipole-dipole interactions.

Validating this structure requires an analytical technique capable of resolving exact atomic coordinates, identifying the precise biaryl twist, and mapping the non-covalent interaction network.

Methodological Causality: SCXRD vs. Alternatives

To establish the gold standard for validation, we must compare the physical causality behind each analytical technique.

Alternative 1: 2D-NMR Spectroscopy (Solution-State)

Techniques such as NOESY and ROESY rely on the Nuclear Overhauser Effect, which measures through-space dipolar couplings proportional to r−6 [1][2]. While 2D-NMR can confirm the connectivity of the 2-methylphenyl group to the benzoic acid core, it is fundamentally limited by solution dynamics. The low rotational barrier around the C-C biaryl bond in solution results in a time-averaged conformational ensemble. Consequently, 2D-NMR cannot determine the exact solid-state dihedral angle or the true hydrogen-bonding network, as the solvent actively disrupts intermolecular interactions.

Alternative 2: Powder X-ray Diffraction (PXRD)

PXRD is an exceptional tool for rapid bulk phase screening and polymorph identification[3]. However, PXRD collapses 3D reciprocal space into a 1D diffractogram[4]. For a low-symmetry organic molecule like 2-Methoxy-4-(2-methylphenyl)benzoic acid (typically crystallizing in monoclinic or triclinic space groups), severe peak overlap occurs at high angles. Without a highly accurate starting model, de novo structure solution via Rietveld refinement from powder data is mathematically ambiguous and prone to false minima[3][4].

The Product: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive gold standard. By measuring discrete diffraction intensities ( I∝∣F∣2 ) in 3D reciprocal space, the phase problem can be solved to yield an unambiguous electron density map. This allows for the precise localization of all atoms—including the elusive carboxylic acid proton—thereby confirming the absolute configuration, the exact biaryl dihedral angle, and the R22​(8) dimerization motif.

DecisionMatrix Target 2-Methoxy-4-(2-methylphenyl)benzoic acid Structural Validation SCXRD Single-Crystal XRD (Gold Standard) Target->SCXRD PXRD Powder XRD (Alternative 1) Target->PXRD NMR 2D-NMR Spectroscopy (Alternative 2) Target->NMR SCXRD_Pro Exact biaryl dihedral angle Solid-state H-bonding Absolute configuration SCXRD->SCXRD_Pro PXRD_Pro Rapid bulk phase screening No large crystals needed PXRD->PXRD_Pro NMR_Pro Solution-state dynamics Rapid connectivity check NMR->NMR_Pro

Fig 1. Decision matrix for structural validation methodologies.

Quantitative Performance Comparison

The following table summarizes the operational and structural resolution capabilities of each technique.

ParameterSingle-Crystal XRD (Primary)Powder XRD (Alternative 1)2D-NMR (Alternative 2)
Primary Output Absolute 3D atomic coordinatesBulk phase compositionSolution connectivity & dynamics
Sample Requirement Single crystal (>0.05 mm)Polycrystalline powder (~10 mg)Dissolved in deuterated solvent
Resolution Limit Atomic ( dmin​ < 0.84 Å)Unit cell / limited atomicSub-molecular (spin systems)
Biaryl Dihedral Angle Exact measurement ( ±0.1∘ )Estimated (requires model)Time-averaged estimation
H-Bonding Network Direct observation (solid-state)Inferred from unit cellDisrupted by solvent
Data Processing Automated phasing & refinementComplex Rietveld refinementPeak picking & integration

Self-Validating Experimental Protocol for SCXRD

To ensure absolute trustworthiness, the SCXRD workflow must be executed as a self-validating loop. Every physical action taken at the diffractometer must be mathematically justifiable during refinement.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 5 mg of 2-Methoxy-4-(2-methylphenyl)benzoic acid in 0.5 mL of dichloromethane (good solvent) in an inner vial. Place this inside a sealed outer vial containing 3 mL of n-hexane (antisolvent).

  • Causality: Vapor diffusion ensures an exceptionally slow approach to supersaturation. This minimizes the nucleation rate, favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than a kinetic shower of microcrystalline powder.

Step 2: Cryogenic Data Collection
  • Protocol: Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å) and a liquid nitrogen cryostream set to 100 K.

  • Causality: Cooling the crystal to 100 K drastically reduces the thermal vibrations (Atomic Displacement Parameters, ADPs) of the atoms. This preserves high-angle diffraction intensities, which is strictly required to locate the electron density of the lightweight carboxylic acid hydrogen atom.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: X-rays are absorbed differently depending on the path length through the non-spherical crystal. Multi-scan correction utilizes redundant reflections to empirically model and correct this absorption, ensuring the structure factors ( Fobs​ ) are mathematically accurate.

Step 4: Dual-Space Structure Solution and Refinement
  • Protocol: Solve the phase problem using dual-space algorithms (SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL).

  • Causality: Dual-space methods remove user bias by iteratively oscillating between real space (electron density) and reciprocal space (diffraction data) to find the global minimum. All non-hydrogen atoms must be refined anisotropically (ellipsoids), while the carboxylic acid proton should be located from the difference Fourier map and refined freely to prove the hydrogen-bond geometry.

The IUCr checkCIF Validation Framework

The cornerstone of crystallographic E-E-A-T is the PLATON/checkCIF validation system[5]. This automated algorithm interrogates the final Crystallographic Information File (CIF) against hundreds of physical and mathematical rules. It acts as an impartial referee, generating ALERTS that the crystallographer must resolve.

  • Alert Level A (Severe Error): Indicates a fundamental flaw, such as missed crystal symmetry or highly improbable bond lengths. Resolution: The model must be re-solved or re-refined in the correct space group.

  • Alert Level B (Potentially Serious): Often flags poor data-to-parameter ratios or missing atoms. Resolution: Requires re-evaluating the integration parameters or locating missing solvent molecules in the void spaces.

  • Alert Level C/G (Information/Check): Highlights minor anomalies like slightly elongated ADPs or expected geometric constraints. Resolution: Must be justified in the validation reply form (VRF)[6].

ValidationWorkflow Cryst 1. Crystal Growth (Vapor Diffusion) Collect 2. Data Collection (Cu-Kα, 100 K) Cryst->Collect Solve 3. Structure Solution (SHELXT) Collect->Solve Refine 4. Least-Squares Refinement (SHELXL) Solve->Refine CheckCIF 5. IUCr checkCIF (PLATON Validation) Refine->CheckCIF Alerts Analyze Alerts (A, B, C, G) CheckCIF->Alerts Alerts->Refine Fix Model Errors Publish 6. Final CIF Generation (Deposition to CCDC) Alerts->Publish Resolve All Alerts

Fig 2. Self-validating SCXRD refinement and checkCIF workflow.

By adhering to this self-validating SCXRD protocol, researchers can definitively lock in the stereochemistry, biaryl torsion, and supramolecular assembly of 2-Methoxy-4-(2-methylphenyl)benzoic acid, providing an unassailable foundation for downstream pharmaceutical or chemical development.

References

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography. Available at:

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Available at:[5]

  • Rigaku Corporation. "Introduction to single crystal X-ray analysis VI. About CIFs—Alerts and how to handle them." Available at:[6]

  • Thakral, N. K., et al. (2018). "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations." Journal of Pharmaceutical Sciences. Available at:[3]

  • Cambridge Crystallographic Data Centre (CCDC) (2023). "Strengths and Limitations of Powder X-ray Diffraction." Available at:[4]

  • Higham, C. S., et al. (2021). "Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures." ACS Central Science. Available at:[1]

  • Bisson, C., et al. (2023). "Exploring the Diverse Landscape of Biaryl-Containing Peptides Generated by Cytochrome P450 Macrocyclases." Journal of the American Chemical Society. Available at:[2]

Sources

high-resolution mass spectrometry (HRMS) data for 2-Methoxy-4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for the Analysis of 2-Methoxy-4-(2-methylphenyl)benzoic Acid

As high-resolution mass spectrometry (HRMS) becomes the gold standard in drug metabolism and pharmacokinetics (DMPK), selecting the right mass analyzer is critical. This guide objectively evaluates two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the quantitative and qualitative analysis of 2-Methoxy-4-(2-methylphenyl)benzoic acid .

By examining the underlying physics of these instruments alongside a self-validating experimental protocol, this guide provides drug development professionals with the mechanistic insights needed to optimize their analytical workflows.

The Analytical Challenge: Molecule & Matrix

2-Methoxy-4-(2-methylphenyl)benzoic acid (Molecular Formula: C15​H14​O3​ ) is a biphenyl derivative with a monoisotopic exact mass of 242.0943 Da.

From a structural perspective, the presence of a carboxylic acid moiety makes this molecule an ideal candidate for negative-ion electrospray ionization (ESI-). In solution, it readily donates a proton to form a highly stable deprotonated ion ( [M−H]− ) at m/z 241.0870 . The primary analytical challenge arises when identifying its phase I metabolites (e.g., hydroxylated isomers) in complex biological matrices like human liver microsomes (HLM), where isobaric interferences and fast-eluting chromatographic peaks demand both extreme mass accuracy and high data acquisition speeds.

Platform Physics: Orbitrap vs. Q-TOF

The Orbitrap Advantage: Resolving PowerOrbitrap mass analyzers determine mass-to-charge ratios by utilizing the Fourier Transform (FT) of an image current generated by ions oscillating around a central spindle[1]. The resolution is directly proportional to the transient recording time. For a small molecule at m/z 241, Orbitraps can routinely achieve ultra-high resolutions exceeding 140,000 (FWHM). This is unparalleled for separating 2-Methoxy-4-(2-methylphenyl)benzoic acid from near-isobaric background matrix ions that differ by only fractions of a millidalton.
The Q-TOF Advantage: Scan Speed & Dynamic RangeTime-of-Flight (TOF) instruments measure the flight time of ions through a vacuum tube, meaning their mass resolution (typically 40,000 to 60,000) is entirely independent of their scan speed[2]. When coupling HRMS with Ultra-Performance Liquid Chromatography (UHPLC), peaks are often only 1–3 seconds wide. Orbitraps operating at maximum resolution suffer from slow scan rates (e.g., 1–3 Hz), leading to insufficient data points across the peak. Conversely, Q-TOFs maintain high mass resolution even at scan speeds exceeding 20 Hz, ensuring the >10 data points required for flawless quantitative integration.

Furthermore,1[1]. This makes Q-TOF superior for detecting trace low-abundance metabolites alongside high concentrations of the parent drug.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness, the following protocol incorporates self-validating mechanisms (System Suitability Tests and mechanistic sample prep) for analyzing 2-Methoxy-4-(2-methylphenyl)benzoic acid in HLM.

Step 1: System Suitability Test (SST)

  • Action: Before running biological samples, inject a known calibration standard (e.g., Sodium Formate for Q-TOF or Pierce ESI Negative Ion Calibration Solution for Orbitrap).

  • Validation Criteria: The system must demonstrate a mass error of < 3 ppm and a retention time shift of < 0.1 min. Do not proceed until the instrument passes this self-diagnostic.

Step 2: Mechanistic Sample Preparation

  • Incubation: Incubate 10 µM of the target compound in HLM at 37°C.

  • Quenching & Extraction: At specific timepoints, add 3 volumes of ice-cold acetonitrile (ACN) containing a 13C -labeled internal standard.

  • Causality: Cold ACN serves a dual purpose. It instantly denatures microsomal CYP450 enzymes (locking the metabolic profile in time) and precipitates soluble proteins to prevent LC column clogging and MS ion suppression.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet proteins; transfer the supernatant.

Step 3: UHPLC Separation

  • Column: C18 (1.7 µm particle size, 2.1 x 50 mm).

  • Causality: Sub-2-micron particles provide the high theoretical plate counts necessary to generate sharp, narrow peaks, essential for separating closely eluting phase I hydroxylated metabolites.

  • Gradient: Fast 3-minute gradient using Water/ACN with 0.1% Formic Acid.

Step 4: HRMS Acquisition & Tuning

  • Ionization: ESI Negative Mode (Targeting m/z 241.0870).

  • Orbitrap Tuning: Set resolution to 70,000 at m/z 200.

    • Causality: This is the critical inflection point.. 70,000 provides a balanced ~5 Hz scan rate.

  • Q-TOF Tuning: Set to MSE or All-Ion Fragmentation mode at 10 Hz .

    • Causality: Because TOF resolution is independent of scan speed, 10 Hz guarantees >20 data points across the peak for robust quantitation while simultaneously acquiring MS/MS spectra for structural elucidation.

Comparative Data Summary

The following table summarizes the expected performance metrics when analyzing 2-Methoxy-4-(2-methylphenyl)benzoic acid using both platforms.

Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., Xevo G2-S)Impact on Target Molecule Analysis
Max Resolution (at m/z 200) >140,000 (FWHM)~40,000 - 60,000 (FWHM)Orbitrap is superior for resolving isobaric matrix interferences in HLM.
Scan Speed at High Res 1 - 5 Hz10 - 50 HzQ-TOF is superior for defining narrow (1-2s) UHPLC peaks for quantitation.
Intraspectral Dynamic Range ~3.5 orders of magnitude>4 orders of magnitudeQ-TOF better detects trace metabolites alongside high parent drug levels.
Mass Accuracy Stability Excellent (Stable for Days)Moderate (Requires daily lock mass)Orbitrap requires less frequent calibration intervention during long batches.
Quantitative Capability 2[2]Excellent at all resolutionsBoth platforms are highly capable, but Q-TOF offers easier integration.

Workflow & Decision Matrix Visualization

HRMS_Workflow Start Sample: 2-Methoxy-4-(2-methylphenyl)benzoic acid Matrix: Human Liver Microsomes Prep Protein Precipitation (Cold ACN) Quench Enzymes & Extract Analytes Start->Prep LC UHPLC Separation (C18) Peak Width: 2-3 seconds Prep->LC Decision Select HRMS Platform LC->Decision Orbitrap Orbitrap HRMS (ESI-) Resolution: 70,000 Scan Rate: ~3 Hz Decision->Orbitrap Prioritize Resolution QTOF Q-TOF HRMS (ESI-) Resolution: 40,000 Scan Rate: >10 Hz Decision->QTOF Prioritize Scan Speed OrbiData Advantage: Ultra-High Mass Accuracy Resolves Isobaric Interferences Orbitrap->OrbiData QTOFData Advantage: High Data Density Superior UHPLC Peak Integration QTOF->QTOFData

Fig 1: LC-HRMS workflow for analyzing 2-Methoxy-4-(2-methylphenyl)benzoic acid.

References

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry."
  • Thermo Fisher Scientific. "High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages."
  • Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?"
  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap."

Sources

Safety Operating Guide

2-Methoxy-4-(2-methylphenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling complex pharmaceutical intermediates like 2-Methoxy-4-(2-methylphenyl)benzoic acid requires moving beyond basic Safety Data Sheet (SDS) summaries. This operational master guide provides the immediate safety, logistical, and disposal frameworks necessary to ensure regulatory compliance, environmental safety, and laboratory integrity.

Chemical Profile & Mechanistic Hazards

2-Methoxy-4-(2-methylphenyl)benzoic acid is a substituted biphenyl carboxylic acid. Understanding its molecular behavior is critical for safe handling:

  • Dermal and Mucosal Toxicity: The lipophilic biphenyl moiety (the 2-methylphenyl ring) enhances the molecule's ability to penetrate cellular membranes compared to unsubstituted benzoic acids. Upon contact with mucosal membranes or skin perspiration, the carboxylic acid functional group induces a localized drop in pH. This mechanism causes acute contact dermatitis and severe eye irritation.

  • Combustible Dust Hazard: As a dry organic powder, fine particulates of this compound dispersed in the air can form explosive mixtures. Electrostatic discharge during transfer operations can ignite these dust clouds.

  • Environmental Persistence: The stable biphenyl ring structure resists rapid biodegradation, making it a persistent pollutant if introduced into aquatic ecosystems.

Step-by-Step Spill Response & Containment Workflow

When a spill occurs, immediate containment is critical to prevent aerosolization. This protocol integrates self-validating steps to ensure absolute decontamination.

Step 1: Risk Assessment & Isolation

  • Action: Evacuate non-essential personnel from the immediate vicinity.

  • Causality: Prevents accidental tracking of the chemical throughout the facility and minimizes inhalation exposure to airborne dust.

  • Self-Validation: Check the laboratory's HVAC or fume hood flow monitors to verify that negative pressure is maintained in the spill zone, ensuring dust does not migrate to adjacent corridors.

Step 2: PPE Donning

  • Action: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant splash goggles, and double-layered nitrile gloves.

  • Causality: Nitrile provides superior resistance to organic acids compared to latex, while the P100 filter blocks >99.9% of aerosolized biphenyl particulates.

Step 3: Dry Containment (Do Not Use Water)

  • Action: Gently cover the spill with a damp absorbent pad to suppress dust, or use a dedicated HEPA-filtered vacuum designed for combustible dusts. If sweeping, use non-sparking, anti-static tools.

  • Causality: Introducing liquid water directly to the dry powder creates a concentrated, corrosive organic slurry that is significantly harder to contain and can seep into porous laboratory surfaces.

Step 4: Chemical Decontamination

  • Action: After removing the bulk solid, wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

  • Causality: The weak base neutralizes the residual carboxylic acid without generating excessive exothermic heat.

  • Self-Validation: Swab the cleaned area with pH indicator paper. A neutral reading (pH 6.5–7.5) confirms the complete neutralization of the chemical.

Standardized Disposal & Waste Management Procedures

Proper disposal ensures compliance with and prevents ecological toxicity.

Waste Segregation & Packaging Do not mix solid 2-Methoxy-4-(2-methylphenyl)benzoic acid waste with strong oxidizing agents. Solid waste must be packaged in High-Density Polyethylene (HDPE) containers.

  • Causality: HDPE is mandated because its highly crystalline polymer structure resists chemical degradation and leaching from organic acids, unlike standard PET or polystyrene.

Primary Disposal Route: High-Temperature Incineration The mandated disposal method for biphenyl carboxylic acids is chemical incineration.

  • Causality: The robust carbon-carbon bonds of the biphenyl ring system require extreme thermal energy (>1000°C) for complete destruction. The compound must be dissolved or mixed with a combustible solvent and processed in a chemical incinerator equipped with an afterburner and a wet scrubber. The afterburner ensures complete thermal oxidation of volatile organic compounds (VOCs), while the scrubber is mechanistically essential to capture and neutralize acidic combustion byproducts (such as carbon dioxide and phenolic off-gases).

Regulatory Coding While not explicitly a P- or U-listed acutely toxic chemical, it must be managed as a characteristic hazardous waste under if dissolved in a flammable solvent (triggering an EPA D001 characteristic code for ignitability) or if its pH in an aqueous solution drops below 2.0 (triggering a D002 code for corrosivity).

Quantitative Data & Operational Parameters

Table 1: PPE & Handling Specifications

Requirement CategorySpecification / MaterialOperational Limit / Standard
Glove Material Nitrile (Double-layered)Minimum 0.11 mm thickness
Respiratory Protection N95 or P100 Half-face maskRequired if handling >50g outside hood
Storage Temperature Controlled Room Temp15°C to 25°C (Keep dry)
Incompatible Materials Strong oxidizers, strong basesZero-tolerance for co-storage

Table 2: Waste Segregation Matrix

Waste StatePrimary ContainerEPA Waste Code PotentialFinal Disposal Method
Dry Solid (Powder) Double-sealed HDPEState-specific toxic wasteIncineration w/ Scrubber
Dissolved in Methanol Flammable safety carboyD001 (Ignitable)Solvent Incineration
Aqueous Wash (pH < 2) Corrosive-resistant carboyD002 (Corrosive)Neutralization / Incineration

Process Visualization

G Start Waste Generation: 2-Methoxy-4-(2-methylphenyl)benzoic acid StateCheck Determine Physical State (Self-Validation Step) Start->StateCheck Solid Solid Powder/Crystals StateCheck->Solid Dry Liquid Dissolved in Solvent (e.g., Methanol, DMSO) StateCheck->Liquid Solution SolidPack Pack in Double-Sealed HDPE Containers Solid->SolidPack LiquidPack Store in Flammable/Solvent Compatible Carboy Liquid->LiquidPack Labeling Apply Hazardous Waste Labels (Specify Chemical & Hazards) SolidPack->Labeling LiquidPack->Labeling Incineration High-Temp Incineration (with Afterburner & Scrubber) Labeling->Incineration

Workflow for the segregation, packaging, and disposal of 2-Methoxy-4-(2-methylphenyl)benzoic acid.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Hazardous Waste Characteristics Source: United States Environmental Protection Agency (US EPA) URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.